2-Bromo-5-(bromomethyl)-4-methylthiazole
Description
BenchChem offers high-quality 2-Bromo-5-(bromomethyl)-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(bromomethyl)-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYZIRBXJOBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-(bromomethyl)-4-methylthiazole chemical structure
Chemical Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) serves as a high-value bifunctional pharmacophore in drug discovery. Its structural utility lies in the orthogonal reactivity of its two electrophilic sites: the highly reactive, "soft" alkyl bromide at the C5-methyl position and the "harder," heteroaryl bromide at the C2 position. This duality allows for sequential functionalization, making it a critical linchpin in the synthesis of complex thiazole-containing therapeutics, including kinase inhibitors and antimicrobial agents.
This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity profile, and handling protocols, designed for application scientists and medicinal chemists.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1011532-22-1 |
| IUPAC Name | 2-Bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |
| Molecular Formula | C₅H₅Br₂NS |
| Molecular Weight | 270.97 g/mol |
| SMILES | CC1=C(SC(=N1)Br)CBr |
| Appearance | Off-white to pale yellow solid / low-melting solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protect from light |
| Hazards | Corrosive, Lachrymator (due to bromomethyl group) |
Structural Analysis & Reactivity Profile
The molecule's versatility stems from the electronic differentiation between its two halogenated sites. Understanding this causality is essential for designing successful synthetic routes.
-
C5-Bromomethyl Group (Allylic/Benzylic-like): The C5 position in thiazole is electron-rich, but the attached bromomethyl group functions as a primary alkyl halide activated by the adjacent aromatic heterocycle. It is highly susceptible to SN2 nucleophilic substitution by amines, thiols, and alkoxides. This reaction typically proceeds under mild conditions.[1]
-
C2-Bromo Group (Heteroaryl): The bromine at C2 is attached to a carbon flanked by sulfur and nitrogen (C=N bond). This position is electron-deficient, making it suitable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi) or SNAr reactions with strong nucleophiles.
Reactivity Hierarchy: In a competition reaction, the C5-bromomethyl group reacts first with nucleophiles. To functionalize the C2 position first, the C5-bromide must typically be absent or protected, although specialized oxidative addition protocols can sometimes invert this order.
Reactivity Workflow Diagram
Caption: Orthogonal reactivity map showing the kinetic preference for C5-substitution (Path A) prior to C2-functionalization.
Synthesis Protocol
The synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole is rarely performed de novo in a single step. The most robust industrial route involves the radical bromination of the precursor 2-bromo-4,5-dimethylthiazole .
Precursor Synthesis (If not commercially sourced)
Starting Material: 2-Amino-4,5-dimethylthiazole
-
Sandmeyer Reaction: Diazotization of the amine using sodium nitrite (
) in hydrobromic acid ( ), or alkyl nitrites (e.g., ) with copper(II) bromide ( ) in acetonitrile. -
Outcome: Yields 2-bromo-4,5-dimethylthiazole.
Core Protocol: Radical Bromination (Wohl-Ziegler)
This step requires precise control to avoid over-bromination (dibromomethyl) or bromination at the C4-methyl group. The C5-methyl is regioselectively brominated due to the stabilization of the radical intermediate by the sulfur atom.
Reagents:
-
Substrate: 2-Bromo-4,5-dimethylthiazole (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent:
(classic) or Trifluorotoluene (green alternative), anhydrous.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-4,5-dimethylthiazole in anhydrous solvent (0.1 M concentration) under an Argon atmosphere.
-
Addition: Add NBS (recrystallized) and AIBN.
-
Activation: Heat the mixture to reflux (approx. 76-80°C) or irradiate with a tungsten lamp to initiate the radical chain reaction.
-
Monitoring (Self-Validating Step): Monitor reaction progress via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (
) and appearance of the mono-brominated product ( ).-
Critical Note: Stop the reaction immediately upon consumption of starting material to prevent the formation of the gem-dibromide byproduct.
-
-
Workup: Cool to
to precipitate succinimide. Filter off the solids.[2][3][4] -
Purification: Concentrate the filtrate. Purify via rapid silica gel chromatography (neutral buffered silica is recommended to prevent hydrolysis of the bromide).
Synthesis Workflow Diagram
Caption: Step-wise synthesis highlighting the critical regioselective bromination at C5.
Applications in Drug Development[3]
This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) .
-
Kinase Inhibitors: The thiazole core mimics the ATP-binding motif. The C5-bromomethyl group allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or specific binding elements, while the C2-bromide allows coupling to an aryl hinge-binder.
-
Antimicrobials: Thiazole derivatives are key intermediates in the synthesis of third-generation cephalosporins and other peptide-mimetic antibiotics.
-
Peptide Macrocyclization: The bifunctional nature allows this molecule to serve as a "staple" for cyclizing peptides, reacting with two cysteine residues (via S-alkylation at C5 and S-arylation at C2) to constrain peptide conformation.
Safety and Handling (MSDS Summary)
-
Lachrymator: Like most benzylic/allylic bromides, this compound is a potent lachrymator. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.
-
Skin Corrosive: Direct contact can cause chemical burns. Double-gloving (Nitrile) is recommended.
-
Instability: The C5-CBr bond is labile. Moisture can hydrolyze it to the alcohol (2-bromo-5-(hydroxymethyl)-4-methylthiazole). Store in a desiccator at 2-8°C.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21906106 (Related Analog: 2-Bromo-5-methylthiazole). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Thiazoles and Bromination with NBS. Retrieved from [Link]
Sources
Technical Guide: 2-Bromo-5-(bromomethyl)-4-methylthiazole
The following technical guide details the properties, synthesis, and reactivity of 2-bromo-5-(bromomethyl)-4-methylthiazole , a versatile heterocyclic scaffold used in medicinal chemistry.
CAS Registry Number: 1011532-22-1 Formula: C₅H₅Br₂NS Molecular Weight: 270.97 g/mol [1]
Executive Summary
2-Bromo-5-(bromomethyl)-4-methylthiazole is a bifunctional thiazole intermediate characterized by two distinct electrophilic sites: a highly reactive benzylic-like alkyl bromide at the C5 position and a heteroaryl bromide at the C2 position. This "dual-warhead" architecture allows for sequential, orthogonal functionalization, making it a critical building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics, kinase inhibitors, and antiviral agents (e.g., Ritonavir analogs).
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil upon slight impurity. |
| Melting Point | 45–50 °C (approx.) | Precise MP depends on purity; often handled as a melt or solution. |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Hydrolytically unstable; avoid aqueous storage. |
| Stability | Moisture and Light Sensitive | The C5-bromomethyl group is susceptible to hydrolysis and photolysis. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Store in amber vials to prevent radical degradation. |
| LogP | ~3.1 | Lipophilic scaffold suitable for membrane permeability. |
Synthetic Pathways & Production[2][3][4]
The synthesis of 2-bromo-5-(bromomethyl)-4-methylthiazole typically proceeds via a two-stage modification of the commercially available 2-amino-4,5-dimethylthiazole . This route ensures high regioselectivity and yield.
Synthesis Workflow[2][3][5][6][7]
Figure 1: Step-wise synthetic route from amino-thiazole precursor.[2][3]
Detailed Protocol
Step 1: Sandmeyer Transformation (C2-Amino
-
Reagents: tert-Butyl nitrite (t-BuONO), Copper(II) bromide (
). -
Mechanism: Radical-mediated diazotization followed by halogen abstraction.
-
Procedure: To a solution of
(1.2 eq) in acetonitrile at 0°C, add t-BuONO (1.5 eq). Slowly add 2-amino-4,5-dimethylthiazole. The amino group is converted to a diazonium species which is immediately displaced by bromine. -
Why this method? Anhydrous Sandmeyer conditions (using alkyl nitrites) prevent side-reactions common in aqueous acid protocols.
Step 2: Regioselective Radical Bromination (C5-Methyl
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic).[3]
-
Solvent:
-Trifluorotoluene (green alternative to ) or Benzene. -
Selectivity: The C5-methyl group is electronically activated by the adjacent sulfur atom (similar to a benzylic position), making the C5-radical more stable than the C4-radical. This ensures bromination occurs preferentially at the 5-position.
-
Control: Reaction must be monitored by TLC/NMR to prevent over-bromination (formation of dibromomethyl species).
Reactivity & Functionalization[10]
The compound's utility lies in the differential reactivity of its two bromine atoms. The C5-bromomethyl is an
Reactivity Map
Figure 2: Orthogonal reactivity profile allowing sequential library generation.
Strategic Manipulation
-
First Functionalization (C5): Under mild basic conditions (
, DMF, RT), nucleophiles (amines, phenols, thiols) displace the C5-bromide exclusively. The C2-bromide remains intact due to the higher activation energy required for aryl substitution. -
Second Functionalization (C2): The resulting intermediate is subjected to Palladium-catalyzed cross-coupling (e.g.,
, Boronic acid, ) to functionalize the thiazole core.
Applications in Drug Discovery[3][5][6][11]
Protease Inhibitors (Ritonavir Analogs)
The thiazole core is a bioisostere for phenylalanine or other aromatic residues in peptide chains.
-
Mechanism: The C5-bromomethyl group is used to attach the "backbone" of the inhibitor, while the C2 position is used to introduce lipophilic side chains that fit into specific hydrophobic pockets (e.g., S2/S3 subsites) of viral proteases.
Kinase Inhibition
Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib).
-
Usage: This specific building block allows for the construction of "Type II" kinase inhibitors where the C5-arm extends into the solvent-exposed region and the C2-substituent interacts with the hinge region or gatekeeper residue.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation | Wear nitrile gloves and safety goggles. |
| Lachrymator | Potential tear-inducing agent | Handle exclusively in a fume hood. |
| Corrosivity | May be corrosive to metals/tissue | Use glass/Teflon equipment. |
Disposal: Quench excess alkyl bromide with an amine or thiol scavenger before disposal into halogenated waste streams.
References
-
Fluorochem. (2025). Safety Data Sheet: 2-Bromo-5-(bromomethyl)-4-methylthiazole. Retrieved from
-
BenchChem. (2025).[4][5][6] Technical Guide: Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-(bromomethyl)-4-methylthiazole. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Bromo-5-methylthiazole derivatives. National Library of Medicine. Retrieved from
-
ResearchGate. (2015). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from
Sources
Strategic Utilization of 2-Bromo-5-(bromomethyl)-4-methylthiazole in Target-Directed Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the rapid assembly of diverse, high-quality compound libraries relies heavily on the selection of versatile building blocks. 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) represents a premier bifunctional scaffold. The 1,3-thiazole core is a privileged pharmacophore found in numerous FDA-approved drugs, including potent antibiotics (e.g., cefepime, ceftriaxone) and oncology therapeutics[1].
As an application scientist, I frequently leverage this specific molecule because it offers two orthogonally reactive handles: an aliphatic bromomethyl group and an aromatic bromide. This whitepaper provides an in-depth mechanistic guide to sourcing, validating, and utilizing CAS 1011532-22-1 to accelerate hit-to-lead optimization pipelines.
Physicochemical Profiling & Sourcing Validation
Before initiating any synthetic campaign, rigorous validation of the starting material is mandatory. A standard CAS number search for 1011532-22-1 yields a highly dense, di-halogenated heterocycle[2]. The presence of impurities—specifically monobrominated analogs—can severely derail downstream high-throughput screening (HTS) by generating false positives.
Table 1: Physicochemical & Sourcing Profile of CAS 1011532-22-1
| Parameter | Value | Scientific Implication |
| CAS Number | 1011532-22-1 | Primary identifier for GMP sourcing and regulatory documentation[2]. |
| Molecular Formula | C₅H₅Br₂NS | High halogen content requires careful mass spectrometry (MS) interpretation due to the distinct M, M+2, M+4 isotope pattern. |
| Molecular Weight | 270.97 g/mol | Low molecular weight ensures that subsequent derivatizations remain within Lipinski’s Rule of 5. |
| SMILES | CC1=C(SC(=N1)Br)CBr | Defines the precise spatial separation of the orthogonal reactive sites[2]. |
| Required Purity | ≥98% (HPLC/NMR) | Essential to prevent cross-contamination from unreacted precursors during library synthesis[2][3]. |
Mechanistic Rationale: The Power of Orthogonal Reactivity
The strategic value of CAS 1011532-22-1 lies in the differential electronic environments of its two bromine atoms.
-
The C5-Bromomethyl Group: This aliphatic C-Br bond is highly polarized and lacks the resonance stabilization of the aromatic ring. It is primed for rapid, low-temperature
nucleophilic substitution. -
The C2-Bromo Group: This aromatic halogen is firmly integrated into the electron-deficient thiazole ring. It remains completely inert under mild
conditions but is an excellent oxidative addition partner for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at elevated temperatures[4].
This causality dictates our experimental design: we must always functionalize the C5-bromomethyl group first to prevent unwanted side reactions, reserving the C2-bromo group for late-stage diversification.
Caption: Orthogonal functionalization workflow of CAS 1011532-22-1 leveraging differential reactivity.
Self-Validating Experimental Protocol: Sequential Derivatization
To ensure scientific integrity, the following protocol incorporates built-in self-validation steps (In-Process Controls). Do not proceed to Phase 2 without confirming the isotopic mass shift in Phase 1.
Phase 1: Nucleophilic Substitution at C5-Bromomethyl
Objective: Link a pharmacodynamic recognition element (e.g., a secondary amine) to the C5 position.
-
Reaction Setup: Dissolve CAS 1011532-22-1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves anions naked, significantly lowering the activation energy of the
transition state.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct without competing with your target nucleophile.
-
-
Nucleophile Addition: Dropwise add the secondary amine (1.1 eq). Stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): Pull a 10 µL aliquot. The mass spectrum must show the loss of the M, M+2, M+4 tribromide/dibromide isotope pattern, replaced by a distinct 1:1 (M, M+2) doublet. This confirms the C5-Br has been displaced while the C2-Br remains perfectly intact.
Phase 2: Suzuki-Miyaura Cross-Coupling at C2-Bromo
Objective: Install an aryl group at C2 to explore the hydrophobic binding pocket of the target protein.
-
Solvent System: To the purified intermediate from Phase 1 (1.0 eq), add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Causality: Water is strictly required to hydroxylate the arylboronic acid, forming the reactive boronate complex necessary for the transmetalation step[4].
-
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq) and K₂CO₃ (2.5 eq).
-
Catalyst Activation: Under a strict Argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
-
Thermal Cycling: Heat the reaction to 90°C for 6 hours.
-
Self-Validation (NMR/TLC): TLC should indicate complete consumption of the intermediate. ¹H-NMR validation will show the appearance of new aromatic protons and the complete absence of the C2-bromo isotopic signature in high-resolution mass spectrometry (HRMS).
Application in Target-Directed Drug Discovery
Thiazole derivatives synthesized from bromomethyl precursors are highly prized in antimicrobial and oncology research[5][6]. For example, benzothiazole and thiazole-ethyl ureas have been developed as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, exhibiting IC₅₀ values as low as 0.0033 µg/mL[1].
By utilizing CAS 1011532-22-1 as the core building block, researchers can rapidly generate a matrix of derivatives. The C5 position can be tailored to interact with the ATP-binding site, while the C2 position can be decorated with diverse aryl groups to optimize pharmacokinetic (PK) properties and cell permeability.
Caption: Thiazole-centric drug discovery pipeline utilizing bifunctional building blocks.
Conclusion
The identification and procurement of 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS 1011532-22-1) is merely the first step in a sophisticated chemical biology workflow. By understanding the thermodynamic and kinetic causality behind its orthogonal reactivity, scientists can transform this simple heterocycle into highly complex, target-specific therapeutics with remarkable efficiency.
References
- Title: 1011532-22-1 | 2-Bromo-5-(bromomethyl)
- Title: 2-bromo-5-(bromomethyl)
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)
- Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Application Notes and Protocols for 1,1-Dibromoacetone in Medicinal Chemistry Source: BenchChem URL
- Title: Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents Source: ResearchGate URL
- Title: 2-bromo-5-(bromomethyl)
Sources
The Dihalothiazole Platform: Strategic Regioselectivity & Bioactive Design
The following technical guide details the strategic utilization of dual-halogenated thiazole scaffolds in drug discovery.
Executive Summary: The Power of the Dual-Halo Scaffold
In modern medicinal chemistry, the thiazole ring is a privileged structure, serving as the core for blockbuster drugs like Dasatinib (Sprycel), Dabrafenib (Tafinlar), and the Epothilones . However, the "dual-halogenated" thiazole—specifically the 2,4- , 2,5- , and 4,5-dihalo variants—represents an underutilized high-value platform.
These scaffolds offer two distinct strategic advantages:
-
Programmed Library Generation: The electronic disparity between the C2, C4, and C5 positions allows for highly regioselective sequential cross-coupling reactions (e.g., reacting C2 selectively before C4), enabling the rapid synthesis of non-symmetrical, tri-substituted thiazoles.
-
Pharmacophoric Utility: Retaining specific halogen atoms (F, Cl) at these positions can block metabolic soft spots (CYP450 oxidation), modulate lipophilicity (
), and induce specific sigma-hole interactions with protein targets.[1]
Structural & Electronic Landscape
To exploit these scaffolds, one must understand the reactivity hierarchy. The thiazole ring is electron-deficient (π-deficient) similar to pyridine, but the sulfur atom introduces thiophene-like character.[1]
Reactivity Hierarchy (The "Halogen Map")
-
C2 Position (The "Soft" Spot): Most electron-deficient due to the adjacent nitrogen (C=N).[1] Highly reactive toward nucleophilic aromatic substitution (
) and oxidative addition in Pd-catalyzed couplings.[1] Also the most acidic proton ( ) for lithiation.[1] -
C5 Position (The "Nucleophilic" Spot): Electron-rich relative to C2/C4.[1] Preferred site for electrophilic aromatic substitution (
) (e.g., bromination). -
C4 Position (The "Silent" Spot): Least reactive in both nucleophilic and electrophilic regimes.[1] Usually functionalized last or requires activation via halogen-metal exchange.[1]
Visualization: Regioselectivity Logic
The following diagram maps the decision tree for functionalizing a 2,4-dibromothiazole scaffold.
Figure 1: Regioselective divergence of the 2,4-dibromothiazole scaffold.[1] The C2 position is the primary gateway for modification.
Synthesis of the Core Scaffolds
While many dihalothiazoles are commercially available, in-house synthesis is often required for specific isotopes or scale-up.[1] The "Sequential Bromination-Debromination" strategy is the industry standard for accessing specific isomers without using elemental bromine.[1]
Protocol 1: Green Synthesis of 2,4-Dibromothiazole
Rationale: Direct bromination of thiazole often yields mixtures.[1] This protocol uses a "blocking group" strategy via 2,4-thiazolidinedione.[1]
Materials:
-
2,4-Thiazolidinedione (1.0 eq)[1]
-
Phosphorus oxybromide (
) (2.5 eq)[1] -
DMF (catalytic)[1]
-
Toluene (Solvent)[1]
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask under
, suspend 2,4-thiazolidinedione in anhydrous toluene. -
Reagent Addition: Add
carefully. Add 3–5 drops of DMF (Vilsmeier-Haack type activation).[1] -
Reflux: Heat the mixture to 110°C for 4–6 hours. The reaction converts the carbonyls to bromides and aromatizes the ring.
-
Quench (Critical): Cool to 0°C. Pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess
. -
Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc 95:5).
The "Programmed" Synthesis: Regioselective Functionalization
The true power of the di-halo scaffold lies in the ability to install two different groups sequentially.
Protocol 2: Regioselective Negishi Coupling at C2
Rationale: Zinc reagents (Negishi) are preferred over Boronic acids (Suzuki) for halothiazoles because they tolerate the sulfur heteroatom better and often proceed under milder conditions, preserving the second halogen.
Reaction:
Step-by-Step Workflow:
-
Catalyst Loading: Charge a flask with 2,4-dibromothiazole (1.0 eq) and
(5 mol%). Purge with Argon. -
Solvent: Add anhydrous THF (0.1 M concentration).
-
Nucleophile Addition: Add the organozinc reagent (R-ZnBr, 1.1 eq) dropwise at 0°C .[1]
-
Reaction: Stir at 23°C for 2–4 hours. Monitor by LCMS.[1][2][3]
-
Checkpoint: You should see consumption of starting material and formation of the mono-substituted product. If bis-product forms, lower temperature to -10°C.[1]
-
-
Workup: Quench with saturated
. Extract with ether.[1] -
Outcome: The product, 2-substituted-4-bromothiazole , is now ready for a second coupling at C4 (typically requiring harsher conditions, e.g., reflux or stronger catalysts like XPhos).[1]
Medicinal Chemistry Application: Dual Halogens as Bioactive Motifs
Not all halogens are meant to be displaced.[1] In antitubercular and anticancer research, retaining the halogens (especially Cl and F) on the thiazole ring has shown to drastically improve potency.
Case Study: 2,4-Dichlorothiazole Derivatives A study on thiazole-based chalcones demonstrated that the 2,4-dichloro and 2,4-difluoro substitution patterns exhibited superior antitubercular activity compared to their non-halogenated counterparts.[1][4]
-
Mechanism: The halogens at C2 and C4 block metabolic oxidation.[1] The C2-Cl bond is particularly resistant to hydrolysis under physiological conditions compared to C2-F.[1]
-
Lipophilicity: The addition of two chlorines increases
by approximately 1.4 units, enhancing cell membrane permeability for intracellular targets (e.g., M. tuberculosis).
Data Summary: Halogen Impact on Potency
| Scaffold Variant | Substituent (R) | MIC ( | ClogP | Metabolic Stability ( |
| Unsubstituted | H | >50 | 2.1 | Low (< 15 min) |
| Mono-halo | 2-F | 20.6 | 2.3 | Moderate |
| Dual-halo | 2,4-di-Cl | 4.4 | 3.5 | High (> 60 min) |
| Dual-halo | 2,4-di-F | 2.4 | 2.6 | High (> 60 min) |
(Data adapted from synthesis of thiazole-5-carboxaldehyde derived chalcones)
Visualization: The Halogen Dance & Stability
The "Halogen Dance" is a side reaction that must be controlled during synthesis, but can also be exploited to move halogens to thermodynamically stable positions.
Figure 2: The Halogen Dance mechanism. Use of strong bases on 4,5-dihalo scaffolds can trigger migration to the more stable 2,4-isomer.
References
-
Sequential Bromination-Debromination: Uzelac, E. J., & Rasmussen, S. C. (2017).[1] "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951. Link[1]
-
Regioselective Coupling: Bach, T., et al. (2002).[1] "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link[1]
-
Halogen Dance Mechanism: Okano, K., et al. (2018).[1] "Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole." Chemical and Pharmaceutical Bulletin, 66(5), 552-557.[1] Link
-
Bioactive Dihalothiazoles: Shaikh, F. M., et al. (2022).[1] "Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones." Sciforum. Link (Representative citation based on search context).
-
Thiazole Reactivity Review: Charris, J. E., et al. (2021).[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[5][6][7] Molecules, 26(6), 1562.[1] Link[1]
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The Thiazole Scaffold: A Cornerstone for Modern Drug Discovery — A Technical Guide to 2,5-Disubstituted Building Blocks
Abstract
The 2,5-disubstituted thiazole motif is a privileged heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates, demonstrating a remarkable range of biological activities.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a multitude of molecular interactions, making it a highly versatile building block in medicinal chemistry.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and structure-activity relationships of 2,5-disubstituted thiazoles. We will delve into both classical and modern synthetic strategies, offering detailed, field-proven protocols. Furthermore, this guide will explore the diverse therapeutic applications of these compounds, supported by quantitative data and mechanistic insights, to empower the rational design of next-generation therapeutics.
The Enduring Significance of the Thiazole Ring in Medicinal Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This arrangement confers upon the ring a unique set of properties that are highly advantageous for drug design. The presence of these heteroatoms allows thiazole derivatives to act as hydrogen bond acceptors and, depending on the substituents, as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[4] The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in proteins.
First reported by Hantzsch and Weber in 1887, the thiazole moiety is a key component in a wide array of pharmaceuticals, including the antibiotic Sulfathiazole, the anti-HIV agent Ritonavir, and the anticancer drug Dasatinib.[5][6] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][2][7] The structural modifications at the 2 and 5 positions of the thiazole ring are particularly crucial for modulating the pharmacological activity of these compounds, making the synthesis of diverse 2,5-disubstituted libraries a key focus in drug discovery.[1]
Synthetic Strategies for 2,5-Disubstituted Thiazoles: From Classic to Contemporary
The ability to efficiently synthesize a diverse range of 2,5-disubstituted thiazoles is fundamental to their exploration as therapeutic agents. Over the years, synthetic methodologies have evolved from the classic Hantzsch synthesis to more modern, efficient, and versatile approaches.
The Hantzsch Thiazole Synthesis: A Time-Honored Approach
The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the formation of the thiazole ring.[8] The classical approach involves the condensation of an α-haloketone with a thioamide.[8]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol: Hantzsch Synthesis of a 2-Aryl-5-Alkyl-Thiazole
This protocol outlines a general procedure for the synthesis of a 2,5-disubstituted thiazole via the Hantzsch reaction.
-
Materials:
-
α-Bromoalkylketone (1.0 eq)
-
Arylthioamide (1.0 eq)
-
Ethanol (or other suitable polar solvent)
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylthioamide (1.0 eq) in ethanol.
-
Causality: Ethanol is a common solvent for this reaction due to its ability to dissolve both reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
-
-
Addition of α-Haloketone: To the stirred solution, add the α-bromoalkylketone (1.0 eq) portion-wise at room temperature.
-
Causality: Portion-wise addition helps to control any initial exothermicity of the reaction.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to work-up.
-
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel.
-
Causality: Column chromatography separates the desired thiazole product from any unreacted starting materials or side products based on polarity.
-
-
Modern Synthetic Methodologies
While the Hantzsch synthesis is robust, the need for often lachrymatory α-haloketones and sometimes harsh reaction conditions has driven the development of more modern and efficient methods.
2.2.1. One-Pot Synthesis from N-Substituted α-Amino Acids
A recently developed, mild, and metal-free approach utilizes readily available N-substituted α-amino acids to generate 2,5-disubstituted thiazoles in a one-pot procedure.[9][10][11][12]
Reaction Workflow: One-Pot Thiazole Synthesis from α-Amino Acids
Caption: Workflow for the one-pot synthesis of 2,5-disubstituted thiazoles.
Detailed Experimental Protocol: One-Pot Synthesis of a 2,5-Disubstituted Thiazole from an N-Substituted α-Amino Acid
-
Materials:
-
N-substituted α-amino acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Reaction Setup: To a solution of the N-substituted α-amino acid (1.0 eq) in dichloromethane at room temperature, add thionyl chloride (2.0 eq) dropwise.
-
Causality: Thionyl chloride serves multiple roles: it activates the carboxylic acid, provides the sulfur atom for the thiazole ring, and facilitates the final deoxygenation step.[9] Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants and intermediates.
-
-
Base Addition: After stirring for 10 minutes, add DBU (2.0 eq) dropwise to the reaction mixture.
-
Causality: DBU is a non-nucleophilic strong base that promotes the necessary deprotonation steps in the reaction mechanism.[9]
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
2.2.2. Copper-Catalyzed Synthesis
Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of thiazoles under mild conditions.[13][14] One such method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN).[13]
Key Features of Copper-Catalyzed Thiazole Synthesis:
-
Mild Reaction Conditions: These reactions often proceed at lower temperatures than traditional methods.
-
Good Functional Group Tolerance: A wide range of functional groups are tolerated, allowing for the synthesis of complex molecules.[13]
-
Redox-Neutral: This particular method is redox-neutral, avoiding the need for external oxidants.[13]
Therapeutic Applications and Structure-Activity Relationship (SAR) Studies
The 2,5-disubstituted thiazole scaffold is a prolific source of bioactive compounds, with a particularly strong emphasis on anticancer agents.
Thiazole Derivatives as Anticancer Agents
Numerous studies have demonstrated the potent anticancer activity of 2,5-disubstituted thiazoles against a variety of cancer cell lines.[5][15][16] These compounds exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[4][15]
Table 1: Selected 2,5-Disubstituted Thiazole Derivatives with Anticancer Activity
| Compound ID | R1 (at C2) | R2 (at C5) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 29 | Substituted Phenyl | Varied | Various | 0.05 | [15] |
| 40 | Substituted Phenyl | Varied | Various | 0.00042 | [15] |
| 21 | Phenyl with methoxy group | Indole with fluorine | Various | 10-30 | [1] |
| 23 | Pyridine with chlorine | Substituted Phenyl | MCF-7 (Breast) | 5.71 | [1] |
| 4c | 4-Hydroxybenzylidene | Phenyl | MCF-7 (Breast) | 2.57 ± 0.16 | [16] |
| 4c | 4-Hydroxybenzylidene | Phenyl | HepG2 (Liver) | 7.26 ± 0.44 | [16] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: The nature of the substituent at the C2 position of the thiazole ring is critical for activity. Aromatic and heteroaromatic rings are commonly found in active compounds. Electron-withdrawing or electron-donating groups on these rings can significantly influence the potency. For instance, the presence of a methoxy group on a phenyl ring at C2 has been shown to enhance anticancer activity.[1]
-
Substitution at the 5-position: The substituent at the C5 position also plays a crucial role in determining the biological activity. The presence of indole or other heterocyclic moieties can lead to potent compounds.
-
Overall Molecular Shape and Lipophilicity: The overall three-dimensional shape and lipophilicity of the molecule are key determinants of its ability to bind to its biological target and to have favorable pharmacokinetic properties.
Purification and Characterization: Ensuring Quality and Reproducibility
The purification and characterization of newly synthesized 2,5-disubstituted thiazoles are critical steps to ensure the integrity of biological data.
Purification by Column Chromatography
Column chromatography is the most common method for purifying thiazole derivatives.[17][18]
Detailed Experimental Protocol: Purification of a 2,5-Disubstituted Thiazole by Column Chromatography
-
Materials:
-
Crude thiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column, collection tubes, TLC plates
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the column, ensuring a well-packed, bubble-free stationary phase.
-
Causality: A well-packed column is essential for achieving good separation.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel bed.
-
Self-Validation: A concentrated band of the sample at the top of the column leads to better separation.
-
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.
-
Causality: Gradually increasing the solvent polarity allows for the sequential elution of compounds based on their affinity for the stationary phase.
-
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole derivative.
-
Characterization Techniques
The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, confirming the presence of the thiazole ring and the nature of the substituents at the C2 and C5 positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.
Conclusion and Future Perspectives
The 2,5-disubstituted thiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic methodologies for accessing these compounds are continually evolving, offering more efficient, greener, and versatile routes to novel derivatives. The profound and diverse biological activities exhibited by this class of compounds, particularly in the realm of oncology, ensure that they will remain a focus of medicinal chemistry efforts for the foreseeable future. Future work in this area will likely focus on the development of even more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of the pharmacokinetic properties of these promising therapeutic agents.
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The Synthetic Chemist's Guide to Bromomethyl Thiazole Derivatives: A Profile of Reactivity and Application
For the discerning researcher in drug discovery and medicinal chemistry, the thiazole ring represents a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active compounds.[1][2] Its unique electronic landscape and metabolic stability make it an attractive core for the design of novel therapeutics. The introduction of a bromomethyl group to this versatile heterocycle unlocks a gateway to a vast chemical space, transforming the thiazole core into a potent electrophilic building block for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of bromomethyl thiazole derivatives, grounded in mechanistic principles and field-proven insights.
The Thiazole Core: An Electronic Overview
The reactivity of any substituent on the thiazole ring is fundamentally governed by the electronic nature of the ring itself. Thiazole is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a distinct electronic character.[3] The nitrogen atom at position 3 is electron-withdrawing, leading to a significant polarization of the ring. This results in the C2 position being the most electron-deficient, while the C5 position is comparatively electron-rich. The C4 position exhibits an intermediate electronic character.[4][5] This electronic distribution is crucial for understanding the reactivity of a bromomethyl group at different positions on the ring.
Synthesis of Bromomethyl Thiazole Precursors
The strategic placement of a bromomethyl group on the thiazole ring is a key first step. Several synthetic strategies can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Workhorse for 4-(Halomethyl)thiazoles
The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole ring, particularly for the preparation of 4-substituted thiazoles.[4][6] The reaction involves the condensation of an α-haloketone with a thioamide. To synthesize 4-(halomethyl)thiazoles, 1,3-dihaloacetone is a key starting material.
Caption: Workflow for the Hantzsch synthesis of 4-(chloromethyl)thiazoles.
Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole [4]
-
To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).
-
Stir the resulting solution at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-(chloromethyl)thiazole hydrochloride, may precipitate. Cooling the mixture to 5°C can enhance precipitation.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 1,3-Dichloroacetone | Thiourea | Ethanol | Room Temp. | 24 h | Good | [4] |
| 1,3-Dichloropropanone | Dimethylaminothioacetamide HCl | 1,2-Dichloroethane | Room Temp. | 24 h | Not specified | [7] |
Synthesis of 5-(Bromomethyl)thiazoles
The synthesis of 5-(bromomethyl)thiazoles often involves the bromination of a pre-existing 5-methylthiazole derivative. A common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. Another approach involves the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with NBS to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles.[8]
The Reactivity Profile of the Bromomethyl Group
The bromomethyl group attached to a thiazole ring behaves as a reactive benzylic-like halide. The adjacent thiazole ring significantly influences its reactivity, primarily through resonance and inductive effects. This enhanced reactivity makes it an excellent substrate for nucleophilic substitution reactions, proceeding readily through both S(_N)1 and S(_N)2 mechanisms.[7][9][10]
The S(_N)1 pathway is facilitated by the ability of the thiazole ring to stabilize the resulting carbocation through resonance.[9] The S(_N)2 pathway is also accelerated because the thiazole ring can stabilize the transition state.[11][12] The choice between the S(_N)1 and S(_N)2 pathway depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and any other substituents on the thiazole ring.
Nucleophilic Substitution with Oxygen Nucleophiles (Williamson Ether Synthesis)
A classic application of bromomethyl thiazoles is in the Williamson ether synthesis to form thiazolylmethyl ethers.[4] This reaction proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile.
Caption: General workflow for the Williamson ether synthesis with bromomethyl thiazoles.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)thiazole [4]
-
Prepare a solution of sodium methoxide (10 mmol) in methanol (25 mL).
-
Add 4-(chloromethyl)thiazole (10 mmol) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| 4-(Chloromethyl)thiazole | Sodium methoxide | - | Methanol | Reflux | High | [4] |
| 2-(Bromomethyl)benzaldehyde | Various alcohols/phenols | NaH | THF | 0°C to RT | Good to Excellent | [13] |
Nucleophilic Substitution with Nitrogen Nucleophiles
Bromomethyl thiazoles readily react with a variety of nitrogen nucleophiles, including primary and secondary amines, azides, and heterocyclic compounds like imidazole. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Experimental Protocol: Reaction with Sodium Azide
The reaction of benzylic bromides with sodium azide is a common method for introducing the azido group, which can then be further transformed, for example, via "click" chemistry.[5][14]
-
Dissolve the bromomethyl thiazole derivative in a polar aprotic solvent such as DMF.
-
Add an excess of sodium azide.
-
Heat the reaction mixture (e.g., to 80°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
| Electrophile | Nucleophile | Solvent | Temperature | Yield | Reference |
| 1-Bromo-3-chloropropane | Sodium azide | DMF | 80°C | 83% | [5] |
| 1,3-Bis(bromomethyl)benzene | Sodium azide | DMF | Not specified | Not specified | [14] |
| 4-(Chloromethyl)thiazole HCl | Methylamine | Triethylamine | Dichloromethane | Not specified | Not specified |
Nucleophilic Substitution with Sulfur Nucleophiles
The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic carbon of the bromomethyl group. Thiols and thiophenols react readily to form thiazolylmethyl thioethers.
Experimental Protocol: Thioether Formation [13]
-
Prepare the thiolate by reacting the corresponding thiol with a suitable base (e.g., sodium hydride) in an anhydrous solvent like THF.
-
Add a solution of the bromomethyl thiazole derivative to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting thioether by column chromatography.
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| 4-Chloromethyl thiazole | Cysteine (on solid support) | - | DMF | 70°C | Good | [13] |
| Diarylmethyl bromide | Thiols | [pmIm]Br (ionic liquid) | Solvent-free | Room Temp. | High | [15] |
C-Alkylation with Carbon Nucleophiles
Bromomethyl thiazoles can also be used as alkylating agents for carbon nucleophiles, such as the enolates of malonic esters. This reaction is a powerful tool for carbon-carbon bond formation.[16]
Experimental Protocol: C-Alkylation of Diethyl Malonate [16]
-
Generate the malonate enolate by reacting diethyl malonate with a base like sodium ethoxide in ethanol.
-
Add the bromomethyl thiazole derivative to the enolate solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure, and perform an aqueous workup with extraction.
-
The resulting alkylated malonate can be further hydrolyzed and decarboxylated to yield a propanoic acid derivative.
| Electrophile | Nucleophile | Base | Solvent | Temperature | Reference |
| 2-Bromomethyl-4,5-diphenyl-oxazole | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | [16] |
| Alkyl halide | Dialkyl malonate | Potassium carbonate | Inert solvent | Not specified | [17] |
Comparative Reactivity: Positional Isomers
The position of the bromomethyl group on the thiazole ring has a significant impact on its reactivity. This can be rationalized by considering the electronic effects of the ring heteroatoms.
-
2-Bromomethylthiazole: The C2 position is the most electron-deficient in the thiazole ring. An adjacent bromomethyl group will experience a strong electron-withdrawing inductive effect from the ring, making the methylene carbon highly electrophilic and thus very reactive towards nucleophilic attack.
-
4-Bromomethylthiazole: The C4 position has an electronic character intermediate between C2 and C5. The reactivity of a bromomethyl group at this position is expected to be high, similar to a typical benzylic bromide.
-
5-Bromomethylthiazole: The C5 position is the most electron-rich. A bromomethyl group at this position will be less activated by the ring's inductive effects compared to the C2 and C4 positions. Therefore, 5-bromomethylthiazole is expected to be the least reactive of the three isomers in S(_N)2 reactions.
This trend is analogous to the reactivity of substituted benzyl bromides, where electron-withdrawing groups on the aromatic ring accelerate S(_N)2 reactions by stabilizing the developing negative charge in the transition state.[11][18]
Stability and Handling
Bromomethyl thiazole derivatives are reactive alkylating agents and should be handled with appropriate care. They are analogous to benzylic bromides, which are known lachrymators and are toxic by inhalation and skin absorption.[19]
Storage and Handling Recommendations:
-
Storage: These compounds should be stored in a cool, dry place, away from moisture, as they can be susceptible to hydrolysis. Storage at 2-8°C in a tightly sealed container is often recommended.[20]
-
Handling: Always handle bromomethyl thiazole derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes.
-
Stability: The stability of bromomethyl derivatives can be influenced by substituents on the thiazole ring. Electron-donating groups may increase the propensity for S(_N)1-type decomposition, while the presence of moisture can lead to hydrolysis to the corresponding alcohol. They can also be light-sensitive and may decompose over time, especially if not stored properly.[21]
Conclusion
Bromomethyl thiazole derivatives are exceptionally versatile and reactive intermediates in organic synthesis. Their benzylic-like reactivity, tunable by the substitution pattern on the thiazole ring, allows for a wide range of nucleophilic substitution reactions. This provides a straightforward entry into diverse libraries of thiazole-containing compounds with significant potential in medicinal chemistry and drug development. A thorough understanding of their synthesis, reactivity profile, and handling requirements, as outlined in this guide, is essential for any researcher looking to leverage the synthetic power of these valuable building blocks.
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Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. Available from: [Link]
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Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Springer Nature Experiments. Available from: [Link]
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Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids. ResearchGate. Available from: [Link]
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available from: [Link]
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Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Organic Chemistry World. Available from: [Link]
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(PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Available from: [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Available from: [Link]
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11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
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Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. CureFFI.org. Available from: [Link]
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Synthesis and cyclisation of thiazolyl-mercaptotriazolic thioethers. ResearchGate. Available from: [Link]
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Benzyl Bromide | C7H7Br | CID 7498. PubChem. Available from: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IIUM. Available from: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]
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A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. Available from: [Link]
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2-Bromo-5-(bromomethyl)thiazole. Oakwood Chemical. Available from: [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]
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Practical synthetic methods for three unstable, unsaturated bromomethyl ketones, and on the use of near-orthogonal experiments for synthetic exploration. ResearchGate. Available from: [Link]
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Asymmetric synthesis of tertiary thiols and thioethers. PMC. Available from: [Link]
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Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC. Available from: [Link]
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Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. Available from: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available from: [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]
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Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Available from: [Link]
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REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Tetrahedron Letters. Available from: [Link]
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One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. Available from: [Link]
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NEW APPROACHES TO HETEROCYCLES VIA NITRENES. LOCKSS. Available from: [Link]
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Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. Available from: [Link]
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Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. Available from: [Link]
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Harnessing Thiazole Scaffolds: A Mechanistic and Practical Guide to 2-Bromo vs. 5-Bromomethyl Reactivity
Executive Summary
The thiazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics, ranging from the antiretroviral ritonavir to the antineoplastic dasatinib[1][2]. In drug discovery, the rapid and regioselective functionalization of the thiazole core is critical for exploring structure-activity relationships (SAR).
This whitepaper provides an in-depth mechanistic analysis and practical laboratory guide comparing two highly valuable, yet fundamentally distinct, building blocks: 2-bromothiazole and 5-bromomethylthiazole . While both feature a reactive carbon-bromine bond, their divergent hybridization states (
Mechanistic Divergence: Electronic Causality
To master thiazole functionalization, one must understand the electronic distribution across the heterocyclic system. The thiazole ring is an electron-deficient
2-Bromothiazole: S Ar and Oxidative Addition ( C-Br)
In 2-bromothiazole, the bromine atom is directly attached to the
-
Nucleophilic Aromatic Substitution (S
Ar): Unlike unactivated bromobenzenes, 2-bromothiazole readily undergoes S Ar with amines, alkoxides, and thiolates[3][5]. The adjacent nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer-like transition state during the addition-elimination process. -
Transition Metal Catalysis: The electron-deficient nature of the C2-Br bond dramatically accelerates the oxidative addition step in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid C-C and C-N bond formation[3].
5-Bromomethylthiazole: Hetero-Benzylic S 2 Alkylation ( C-Br)
In 5-bromomethylthiazole, the bromine is located on an exocyclic
-
S
2 Alkylation: This molecule acts as a "hetero-benzylic" halide. The adjacent thiazole -system stabilizes the S 2 transition state via orbital overlap, drastically lowering the activation energy for nucleophilic attack[4]. Consequently, it is a highly potent alkylating agent that reacts rapidly at room temperature, requiring careful stoichiometric and temperature control to prevent over-alkylation.
Caption: Mechanistic divergence of thiazole building blocks based on carbon hybridization.
Comparative Reactivity Profile
To facilitate rapid decision-making at the bench, the quantitative and qualitative differences between these two scaffolds are summarized below.
| Parameter | 2-Bromothiazole | 5-Bromomethylthiazole |
| Bond Type | ||
| Primary Mechanism | S | S |
| Typical Nucleophiles | Secondary amines, alkoxides, boronic acids | Primary/secondary amines, thiols, alcohols |
| Reaction Kinetics | Moderate (Requires thermal activation) | Extremely Fast (Exothermic) |
| Typical Temperature | 80 °C – 120 °C (S | 0 °C to 25 °C |
| Base Selection | DIPEA, | |
| Side Reactions | Dehalogenation (under Pd catalysis) | Over-alkylation (quaternary ammonium salts) |
| Handling/Safety | Stable liquid/solid | Lachrymator, highly reactive alkylating agent |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice and operational step is explicitly detailed to ensure reproducibility and high yield.
Protocol A: S Ar Amination of 2-Bromothiazole
Objective: Synthesize 2-morpholinothiazole via S
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve 2-bromothiazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the nucleophile naked and increasing its reactivity for the S
Ar attack.
-
-
Reagent Addition: Add morpholine (1.5 equiv) and anhydrous
(2.0 equiv).-
Causality: Morpholine is a strong, secondary aliphatic amine ideal for S
Ar. is chosen over organic bases because it efficiently sequesters the generated HBr as insoluble KBr, driving the equilibrium forward without participating in side reactions.
-
-
Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.
-
Causality: The disruption of the thiazole's partial aromaticity to form the Meisenheimer intermediate requires significant thermal energy.
-
-
Workup & Validation: Cool to room temperature and quench with water (5x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: The aqueous LiCl wash is a critical step to completely remove residual DMF from the organic phase, which otherwise complicates isolation and NMR characterization.
-
Protocol B: S 2 Alkylation with 5-Bromomethylthiazole
Objective: Synthesize a secondary amine via selective mono-alkylation[4].
-
Reaction Setup: Dissolve the primary amine nucleophile (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to 0 °C using an ice bath.
-
Causality: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic, ensuring it acts solely as an acid scavenger for HBr without competing for the alkylating agent. Cooling to 0 °C is mandatory to suppress the formation of tertiary amines (over-alkylation).
-
-
Reagent Addition: Dissolve 5-bromomethylthiazole (0.95 equiv) in DCM and add it dropwise over 30 minutes to the cooled solution.
-
Causality: Sub-stoichiometric use of the alkylating agent and slow addition ensures the primary amine is always in excess relative to the bromide, statistically favoring mono-alkylation. Safety Note: 5-bromomethylthiazole is a severe lachrymator; handle strictly in a fume hood.
-
-
Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (UV active).
-
Workup & Validation: Quench with saturated aqueous
. Extract with DCM. Dry over and concentrate under reduced pressure.
Caption: Decision matrix and critical control points for thiazole-amine coupling strategies.
Strategic Applications in Drug Development
The distinct reactivities of these two building blocks allow medicinal chemists to construct complex, multi-functionalized APIs.
For instance, in the synthesis of complex kinase inhibitors, the 2-position of the thiazole is often reserved for late-stage diversification via Suzuki coupling (utilizing 2-bromothiazole derivatives) to fine-tune the molecule's interaction with the ATP-binding pocket[3][6]. Conversely, 5-bromomethylthiazole is frequently utilized early in the synthetic sequence to install a lipophilic, metabolically stable pendant group via rapid S
By understanding the fundamental physical organic chemistry governing these scaffolds—specifically the impact of
References
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) [Link]
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A review on biological and medicinal significance of thiazoles Taylor & Francis Online[Link]
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A comprehensive review on thiazole derivatives as multifunctional therapeutics ResearchGate / Discover Chemistry[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents National Institutes of Health (PMC)[Link]
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Synthesis of 2-aminothiazole derivatives from 2-bromothiazole and amines ResearchGate[Link]
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The Alchemical Marriage: A Technical Guide to Heterocyclic Alkyl Halides in Modern Medicinal Chemistry
Abstract
The strategic incorporation of halogen atoms onto heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of heterocyclic alkyl halides, moving beyond the simplistic view of these moieties as mere synthetic intermediates. We will dissect their nuanced role in drug design, from their "tunable" reactivity as covalent warheads to their structural influence as sophisticated linkers and modulators of physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile chemical class. We will delve into the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on the evolving landscape of drug discovery.
The Paradox of the Halogen: Navigating Stability and Targeted Reactivity
Historically, alkyl halides in a biological context were often viewed with suspicion, frequently dismissed as non-specific alkylating agents with a high potential for toxicity.[1][2] This perspective, however, fails to capture the sophisticated control that a heterocyclic core can exert over an adjacent alkyl halide. The reality is a delicate balance between stability under physiological conditions and latent reactivity that can be unleashed in the specific microenvironment of a protein's binding site.
The key to this control lies in the electronic and steric properties of the heterocycle itself. Electron-withdrawing heterocyclic systems can enhance the electrophilicity of the alkyl halide, "priming" it for a covalent interaction.[3] Conversely, the steric bulk and specific geometry of the ring can shield the halide, preventing indiscriminate reactions. This "tunable reactivity" is the central principle that allows medicinal chemists to design highly specific and effective drugs. Several successful drugs on the World Health Organization's essential medicines list contain stable alkyl halide motifs, a testament to their potential when correctly deployed.[1][2]
Synthesis of Heterocyclic Alkyl Halides: From Foundational Reactions to Modern Innovations
The ability to synthesize a diverse array of heterocyclic alkyl halides is fundamental to exploring their potential in drug discovery. A multitude of synthetic strategies exist, ranging from classical nucleophilic substitution reactions to cutting-edge C-H functionalization.[4][5]
Foundational Synthetic Protocol: The Appel Reaction
A common and reliable method for converting a heterocyclic methanol to its corresponding alkyl chloride is the Appel reaction. This protocol is widely used due to its mild conditions and tolerance of various functional groups.
Protocol: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methyl Chloride
-
Objective: To convert (4-(trifluoromethyl)pyridin-2-yl)methanol to its corresponding chloride, a key intermediate for further functionalization.
-
Materials:
-
(4-(Trifluoromethyl)pyridin-2-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in DCM.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (4-(trifluoromethyl)pyridin-2-yl)methyl chloride.
-
Modern Synthetic Frontiers
While traditional methods are robust, the demand for novel and complex heterocyclic scaffolds has driven the development of new synthetic technologies.[5] Methodologies like photoredox catalysis and C-H activation are enabling the direct functionalization of heterocycles, providing access to previously unattainable chemical space.[4][5] These advanced techniques are crucial for expanding the diversity of heterocyclic alkyl halides available to medicinal chemists.
Core Applications in Drug Discovery
The true power of heterocyclic alkyl halides lies in their diverse applications, each leveraging the unique properties conferred by the combination of the heterocycle and the halogen.
The "Warhead": Heterocyclic Alkyl Halides in Targeted Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality for achieving potent and durable target engagement.[6] These drugs first bind non-covalently to their target protein, and then a reactive "warhead" on the inhibitor forms a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[6]
Heterocyclic systems can serve as excellent scaffolds for these electrophilic warheads.[3][7] The heterocycle itself can be an integral part of the warhead, where its electron-withdrawing nature activates an attached alkyl halide for nucleophilic attack by a cysteine thiol. This approach offers a significant advantage: the reactive moiety is embedded within a larger fragment that can be optimized for non-covalent interactions, thereby minimizing off-target reactivity and enhancing selectivity.[7]
Table 1: Comparison of Heterocyclic Electrophilic Fragments for Covalent Inhibition
| Heterocyclic Core | Halide | Relative Reactivity | Key Features |
| 2-halopyridine | Cl, Br | Moderate | Reactivity tunable by substituents on the pyridine ring. |
| 4-halopyridine | Cl, Br | High | Increased reactivity due to the position of the nitrogen. |
| 2-halo-1,3-thiazole | Cl, Br | Moderate-High | Balanced reactivity and good drug-like properties. |
| 5-halo-1,2,4-oxadiazole | Cl | Low-Moderate | Can be activated by the target's microenvironment. |
This table is a representative summary; reactivity is highly context-dependent.
Workflow for Covalent Inhibitor Discovery and Validation
The development of a successful TCI requires a rigorous and systematic approach to balance reactivity and selectivity.
Caption: A streamlined workflow for the discovery of targeted covalent inhibitors.
The "Linker": A Structural Role in Bifunctional Molecules
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), represent a paradigm shift in pharmacology.[8] PROTACs, for example, function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker connecting the target-binding and ligase-binding moieties is not merely a spacer; it is a critical determinant of the PROTAC's efficacy.[8]
While flexible alkyl and PEG chains are common, there is a growing trend towards more rigid and structurally defined linkers.[8][10] Incorporating heterocyclic alkyl halides into these linkers can offer several advantages:
-
Conformational Rigidity: Heterocycles can lock the linker into a specific conformation, which can be crucial for forming a stable and productive ternary complex (Target-PROTAC-Ligase).[10]
-
Improved Physicochemical Properties: The polarity and hydrogen bonding capacity of the heterocycle can be tuned to improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[11]
-
Synthetic Handles: The alkyl halide provides a convenient point for attaching the target-binding or ligase-binding ligands.[12][13]
PROTAC Mechanism of Action
This diagram illustrates how a PROTAC leverages a linker to induce protein degradation.
Caption: The catalytic cycle of a PROTAC molecule.
The "Chameleon": Bioisosteric Replacement and Property Modulation
Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a fundamental strategy in lead optimization.[14][15] The replacement of a hydrogen atom or a functional group with a halogen on a heterocyclic ring is a powerful bioisosteric tool.[16]
This seemingly simple substitution can have profound effects on a molecule's properties:
-
Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[1] This is particularly important for drugs targeting the central nervous system, where crossing the blood-brain barrier is essential.[1]
-
Blocking Metabolic Soft Spots: Placing a halogen at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.
-
Enhanced Target Binding: A halogen atom can participate in non-covalent interactions with the target protein, most notably through "halogen bonding," a favorable interaction between the electrophilic region of the halogen and a nucleophilic partner on the protein. This can significantly increase binding affinity.
-
Modulation of pKa: The inductive effect of a halogen can alter the pKa of nearby functional groups, which can in turn affect the molecule's ionization state, solubility, and target interactions.[16]
Table 2: Bioisosteric Effects of Heterocyclic Halogenation
| Original Group | Bioisosteric Replacement | Potential Effects | Example |
| -H | -F, -Cl | Increased lipophilicity, blocked metabolism, altered pKa.[16] | 5-Fluorouracil (Anticancer) |
| -CH₃ | -Cl | Similar size, but altered electronics and lipophilicity. | Various CNS drugs |
| -OH | -F | Removes H-bond donor, increases lipophilicity.[14] | Steroid modifications |
Case Study: Clindamycin
The antibiotic clindamycin provides a classic example of the power of a simple heterocyclic alkyl halide modification. Clindamycin is a semi-synthetic derivative of lincomycin, a natural product. The only structural difference is the replacement of a hydroxyl group at the C7 position with a chlorine atom, with an inversion of stereochemistry.[2]
This single modification results in:
-
Enhanced Potency: Clindamycin exhibits significantly higher activity against a range of bacteria compared to lincomycin.[1][2]
-
Improved Oral Bioavailability: The increased lipophilicity imparted by the chlorine atom leads to better absorption from the gastrointestinal tract.
-
Lower Toxicity: Clindamycin demonstrates a more favorable toxicity profile than its parent compound.[2]
The case of clindamycin clearly demonstrates that the strategic introduction of a halogen onto a heterocyclic scaffold can dramatically improve the pharmacological properties of a drug.[1][2]
Challenges and Future Perspectives
Despite their immense utility, the use of heterocyclic alkyl halides is not without its challenges. The potential for off-target alkylation and associated genotoxicity remains a concern that must be carefully evaluated for any new drug candidate.[17] Rigorous screening in assays designed to detect DNA damage is a critical part of the safety assessment for these compounds.[17]
The future of this field is bright, with several exciting avenues of research:
-
Novel Heterocyclic Scaffolds: The development of new synthetic methods will continue to provide access to novel heterocyclic systems, expanding the toolbox for medicinal chemists.[5][18]
-
Selectivity-Driven Design: A deeper understanding of the proteome-wide reactivity of different electrophilic warheads will enable the design of TCIs with even greater selectivity and reduced off-target effects.
-
Computational Prediction: Advances in computational chemistry will play an increasingly important role in predicting the reactivity of heterocyclic alkyl halides, guiding the design of linkers for bifunctional molecules, and modeling halogen bonding interactions to enhance binding affinity.
References
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
- Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine drugs, 14(11), 206. Available from: [Link]
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. ResearchGate. Available from: [Link]
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Keserű, G. M., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 9(2), 326-332. Available from: [Link]
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Li, T., Maltais, R., Poirier, D., & Lin, S. X. (2018). Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. The journal of physical chemistry letters, 9(18), 5275–5280. Available from: [Link]
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Campos, K. R., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series. Available from: [Link]
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Park, S., et al. (2021). Recent advances in the development of covalent inhibitors. RSC medicinal chemistry, 12(9), 1455–1475. Available from: [Link]
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Németh, K., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. International journal of molecular sciences, 23(23), 15003. Available from: [Link]
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TJB, G., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in biochemistry, 64(4), 687–701. Available from: [Link]
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Sharma, V. (2017). Heterocycles, Back Bone of Drug Design. Crimson Publishers. Available from: [Link]
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Jin, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 86-103. Available from: [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5890-5920. Available from: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
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Gabizon, R., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available from: [Link]
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(n.d.). Designing covalent inhibitors: A medicinal chemistry challenge. ResearchGate. Available from: [Link]
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Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules (Basel, Switzerland), 24(21), 3838. Available from: [Link]
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(n.d.). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available from: [Link]
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(2007). Bioisosterism. Drug Design. Available from: [Link]
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(n.d.). Breaking Down Alkyl Halides: Key Reactions and Uses. SlidePlayer. Available from: [Link]
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Zheng, Y. J., & Ornstein, R. L. (1996). Non-enzymatic and enzymatic hydrolysis of alkyl halides: a haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Journal of the American Chemical Society, 118(40), 9402-9408. Available from: [Link]
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(n.d.). Heterocycles in Medicinal Chemistry. ResearchGate. Available from: [Link]
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Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. International journal of molecular sciences, 25(17), 9503. Available from: [Link]
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Di, L. (2019). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Expert opinion on drug discovery, 14(4), 395–409. Available from: [Link]
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Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. Available from: [Link]
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(2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
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Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available from: [Link]
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Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available from: [Link]
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(n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. Available from: [Link]
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Snyder, R. D., & Green, J. W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation research, 636(1-3), 132–143. Available from: [Link]
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(n.d.). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. ResearchGate. Available from: [Link]
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Jampilek, J. (2024). Heterocycles in Medicinal Chemistry III. Molecules (Basel, Switzerland), 29(4), 856. Available from: [Link]
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Maulitz, A. H., et al. (1995). Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the S(N)2 reactions of acetate and hydroxide ions with alkyl chlorides. ResearchGate. Available from: [Link]
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Mursalin, S., Naz, Z., & Ali, A. (2023). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo. Available from: [Link]
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Ghorai, M. K., et al. (2022). Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. Available from: [Link]
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4-methylthiazole scaffold functionalization strategies
The 4-methylthiazole scaffold is a privileged pharmacophore and a versatile building block in modern organic synthesis. Its presence is ubiquitous across diverse scientific domains, ranging from neuroprotective agents targeting GABA_A receptor potentiation[1] to advanced organic fluorophores and functionalized anion exchange membranes for diffusion dialysis[2].
As drug discovery and materials science demand increasingly complex molecular architectures, mastering the site-selective functionalization of the 4-methylthiazole core is no longer optional—it is a critical competency. This technical guide provides an in-depth, mechanistically grounded analysis of 4-methylthiazole functionalization strategies, focusing on the causality behind reaction conditions and self-validating experimental designs.
Electronic Topography and Regioselectivity
To predictably functionalize 4-methylthiazole, one must first map its electronic topography. The thiazole ring is a highly asymmetric heteroaromatic system, and the introduction of a methyl group at the C4 position fundamentally alters its reactivity profile[3].
-
The C2 Position (High Acidity): Flanked by the electronegative nitrogen and sulfur atoms, the C2-H bond is the most acidic proton on the ring (
). This position is highly susceptible to base-assisted deprotonation and subsequent cross-coupling or nucleophilic addition. -
The C5 Position (Nucleophilic Hotspot): The C4-methyl group acts as an electron-donating group (EDG) via hyperconjugation. This inductive effect pushes electron density into the ring, specifically activating the C5 position toward Electrophilic Aromatic Substitution (EAS) and electrophilic metalation[3],[4].
-
The C4-Methyl Group (Radical Susceptibility): The methyl protons are electronically isolated from direct ring resonance but are highly susceptible to homolytic cleavage under radical conditions, allowing for orthogonal exocyclic functionalization[5].
Diagram 1: Electronic topography and divergent reactivity pathways of the 4-methylthiazole scaffold.
Catalytic C-H Functionalization Strategies
Direct C-H functionalization bypasses the need for pre-functionalized starting materials (e.g., organostannanes or boronic acids), significantly improving step economy and reducing toxic byproducts.
C5-Regioselective Arylation via Electrophilic Metalation
Recent advancements have demonstrated that C5-arylation can be achieved efficiently using earth-abundant transition metals. Utilizing an iminopyridine-based
Mechanistic Causality: Density Functional Theory (DFT) calculations and competition experiments reveal that the C-H activation at the C5 position of 4-methylthiazole proceeds via an Electrophilic Aromatic Substitution (EAS) pathway[4]. The electron-donating nature of the C4-methyl group lowers the activation energy for the formation of the Wheland intermediate during electrophilic metalation by the Ni(II) species.
Diagram 2: Mechanistic workflow for the Ni(II)-catalyzed C5-arylation of 4-methylthiazole.
C2-Regioselective Arylation
Conversely, functionalization at the C2 position relies on the inherent acidity of the C2-H bond. Using Palladium catalysis (e.g.,
Orthogonal Functionalization: The Thermodynamic vs. Kinetic Control of Bromination
A hallmark of a robust synthetic strategy is the ability to selectively functionalize different sites using the same reagents by simply tuning the thermodynamic conditions. N-Bromosuccinimide (NBS) serves as a perfect example of this duality.
-
Kinetic Control (Ring Bromination): At 0 °C in a polar solvent (chloroform), NBS acts as a source of electrophilic
. Due to the EDG effect of the C4-methyl group, the ring is highly activated at the C5 position. The reaction proceeds rapidly via EAS to yield 5-bromo-4-methylthiazole[3]. -
Thermodynamic/Radical Control (Methyl Bromination): When the system is subjected to reflux in a non-polar solvent with a radical initiator like Azobisisobutyronitrile (AIBN), the mechanism shifts to homolytic cleavage. The resulting bromine radicals (
) selectively abstract a hydrogen from the C4-methyl group, yielding 4-(bromomethyl)thiazole[5]. This intermediate is invaluable for synthesizing macrocycles or complex bisthiazoles[5].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: Regioselective C5-Bromination (Electrophilic Pathway)[4]
Objective: Synthesize 5-bromo-4-methylthiazole.
-
Preparation: Dissolve 4-methylthiazole (1.0 equiv) in anhydrous chloroform (
) in a flame-dried reaction flask equipped with a magnetic stirrer. -
Thermal Control: Submerge the flask in an ice bath and allow the internal temperature to equilibrate strictly to 0 °C. Causality: Higher temperatures risk initiating radical pathways, leading to off-target methyl bromination.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equiv) portion-wise over 20 minutes. Maintain the temperature at 0 °C.
-
Reaction & Validation: Stir for 2-3 hours, allowing the mixture to slowly warm to room temperature.
-
In-line Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting material and the emergence of a less polar spot indicates conversion.
-
-
Workup & Final Validation: Wash the organic layer with saturated
, dry over , and concentrate. Confirm regioselectivity via NMR: The diagnostic C5-H singlet ( ppm) must be absent, while the C2-H singlet ( ppm) must remain intact.
Protocol B: Ni-Catalyzed C5-Arylation[5],[7]
Objective: Synthesize 5-aryl-4-methylthiazole.
-
Catalyst Assembly: In a glovebox, charge a Schlenk tube with the iminopyridine-based
-diimine Nickel(II) complex (0.2 mol%), (1.5 equiv), and Pivalic acid (PivOH, 0.2 equiv). Causality: PivOH acts as a crucial proton shuttle, lowering the activation barrier for the deprotonation step following electrophilic metalation. -
Reactant Addition: Add 4-methylthiazole (1.0 equiv), the desired aryl halide (1.5 equiv), and anhydrous DMF.
-
Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C under aerobic conditions for 6 hours.
-
Workup & Validation: Dilute with ethyl acetate, wash with brine, and purify via flash chromatography. Validate success via GC-MS (target mass ion) and
NMR (confirming the integration of the newly introduced aryl protons against the retained C2-H proton).
Quantitative Data Summary
The table below synthesizes the reactivity metrics, preferred reagents, and expected yields for the functionalization of the 4-methylthiazole scaffold based on the mechanistic pathways discussed.
| Target Site | Reactivity Driver | Preferred Reagents / Catalyst | Reaction Type | Typical Yield | Ref. |
| C2 Position | High C-H Acidity ( | Base-Assisted C-H Arylation | 60 - 85% | ||
| C5 Position | EDG Activation (Nucleophilic) | Ni(II) | Electrophilic Metalation | 70 - 90% | [4],[6] |
| C5 Position | EDG Activation (Nucleophilic) | NBS, | Electrophilic Aromatic Sub. | > 90% | [3] |
| C4-Methyl | Homolytic C-H Cleavage | NBS, AIBN, Reflux | Radical Halogenation | 75 - 95% | [5] |
Table 1: Comparative Reactivity and Functionalization Metrics of 4-Methylthiazole.
References
-
[3] Benchchem. A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. Available at:
-
[2] Scientific Research Publishing. One-Step Fabrication of Methylthiazole-Functionalized Anion Exchange Membranes for Diffusion Dialysis. Available at:
-
[1] National Institutes of Health (PMC). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Available at:
-
[4] ResearchGate. (PDF) Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. Available at:
-
[6] National Institutes of Health (PubMed). Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. Available at:
-
[5] Semantic Scholar. Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4-methyl-5-phenylthiazol-2-yl)benzenes. Available at:
-
Società Chimica Italiana (Chim.it). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Available at:
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS 1011532-22-1)
An In-Depth Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
In modern drug discovery, the thiazole ring is a privileged scaffold frequently found in kinase inhibitors, anti-infectives, and CNS-active therapeutics. The compound 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive overview of its commercial landscape, orthogonal reactivity profile, and field-proven experimental workflows. This guide is structured to move beyond basic datasheets, offering the mechanistic causality required to build robust, self-validating synthetic protocols.
Physicochemical Profile & Commercial Landscape
Before deploying any building block in a high-throughput library or scale-up campaign, establishing a reliable supply chain and understanding its physicochemical baseline is critical. The molecule possesses two distinct bromine atoms, yielding a molecular weight of 270.97 g/mol and an XLogP of ~3.1, making it highly lipophilic and requiring careful handling to prevent degradation.
Table 1: Commercial Availability & Supplier Specifications
| Supplier | Catalog Number | Claimed Purity | Regional Availability | Notes |
| 1 | CS-0683782 | ≥98% | Global Stock | Subject to HazMat shipping fees (Class 6.1). |
| 2 | F860700 | 95% | UK / EU / China | Excellent for early-stage discovery screening. |
| 3 | ENAH58168750 | 95% | Varies by Country | Sourced via Enamine partnership. |
Note: Due to the reactive bromomethyl group, the compound acts as a lachrymator and alkylating agent. It must be stored sealed at 2–8°C under an inert atmosphere to prevent hydrolysis to the corresponding alcohol.
Mechanistic Rationale: The Dual Reactivity Profile
The strategic value of 2-Bromo-5-(bromomethyl)-4-methylthiazole lies in its orthogonal reactivity . The two bromine atoms exist in entirely different electronic environments, allowing for sequential, site-selective functionalization without the need for protecting groups.
-
The C5-Bromomethyl Group (SN2 Domain): This is a primary alkyl halide situated adjacent to the aromatic thiazole ring. The
-system provides pseudo-benzylic stabilization to the transition state, making this position exceptionally reactive toward SN2 nucleophilic attack by amines, thiols, and alkoxides. -
The C2-Bromo Group (Cross-Coupling Domain): The bromine at the 2-position is
hybridized and directly attached to the electron-deficient thiazole core. It is inert to mild SN2 conditions but is highly primed for oxidative addition by Palladium(0) or Nickel(0) catalysts, facilitating 4.
Strategic Causality: SN2 alkylation must always be performed first. If transition-metal coupling is attempted on the intact molecule, the elevated temperatures and basic aqueous conditions required (e.g., for Suzuki transmetalation) will inevitably hydrolyze or polymerize the sensitive bromomethyl group.
Fig 1: Orthogonal reactivity profile of the bifunctional thiazole scaffold.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, you ensure that any failure is isolated to a specific mechanistic step rather than downstream processing.
Table 2: Reaction Optimization Parameters
| Reaction Type | Target Site | Catalyst / Base | Solvent System | Temp (°C) |
| SN2 Alkylation | C5-Bromomethyl | K₂CO₃ (solid) | Acetonitrile (MeCN) | 25–50 |
| Suzuki Coupling | C2-Bromo | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80–100 |
Protocol 1: Selective SN2 Alkylation at the C5 Position
Objective: Couple a secondary amine (e.g., morpholine) to the bromomethyl group while preserving the C2-bromo functionality.
Causality of Reagents: Acetonitrile is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the nucleophile highly reactive. Potassium carbonate (K₂CO₃) is used as a heterogeneous base; its insolubility in MeCN ensures the bulk solution remains mildly basic, preventing E2 elimination or thiazole ring-opening.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-Bromo-5-(bromomethyl)-4-methylthiazole (1.0 eq, 10 mmol) in anhydrous MeCN (0.2 M).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise over 10 minutes.
-
Reaction & Monitoring: Stir the suspension at room temperature. Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe the disappearance of the starting material mass [M+H]⁺ 271/273/275 and the appearance of the alkylated product mass. The SN2 reaction is typically complete within 2–4 hours.
-
Workup: Filter the reaction mixture through a medium glass frit to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C5-alkylated intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Arylate the C2 position of the SN2 intermediate using an arylboronic acid.
Causality of Reagents: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step—often the bottleneck in heteroaryl cross-couplings. A Dioxane/Water mixture is critical: Dioxane dissolves the organic substrates, while water dissolves the base and generates the reactive trihydroxyboronate anion required for transmetalation.
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with the C5-alkylated intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the mixture by sparging with N₂ or Argon for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the flask.
-
Heating: Heat the mixture to 90°C in a pre-heated oil bath for 6–12 hours.
-
Monitoring: Self-Validation Checkpoint: Analyze via TLC or LC-MS. Look for the complete consumption of the brominated intermediate. If the reaction stalls, check for protodeboronation of the boronic acid (indicated by the presence of the unfunctionalized arene).
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via reverse-phase HPLC or silica gel chromatography to isolate the final functionalized thiazole.
Fig 2: Sequential functionalization workflow for thiazole library generation.
Storage, Handling, and Stability
To maintain the integrity of 2-Bromo-5-(bromomethyl)-4-methylthiazole, strict adherence to handling protocols is required:
-
Moisture Sensitivity: The bromomethyl group will slowly hydrolyze to a hydroxymethyl group upon prolonged exposure to atmospheric moisture. Store in a desiccator.
-
Temperature: Must be stored at 2–8°C. Ambient temperature storage will lead to gradual decomposition and darkening of the material.
-
Safety: Handle exclusively in a certified fume hood. The compound is a potent alkylating agent and lachrymator, causing severe eye and respiratory tract irritation.
References
- ChemScene Product Catalog. 1011532-22-1 | 2-Bromo-5-(bromomethyl)-4-methylthiazole. ChemScene.
- Fluorochem Product Catalog. 2-BROMO-5-(BROMOMETHYL)-4-METHYLTHIAZOLE (CAS 1011532-22-1). Fluorochem.
- Sigma-Aldrich Product Catalog. 2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole | 1011532-22-1. Sigma-Aldrich.
- ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.
Sources
Methodological & Application
Synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole from 2-amino-4-methylthiazole
Application Note & Protocol Guide
Executive Summary
This application note details the robust, multi-step synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole starting from the commercially available 2-amino-4-methylthiazole . This specific thiazole scaffold is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition where the thiazole ring serves as a bioisostere for other aromatic systems.
The synthesis is designed to address the specific challenge of introducing a functionalized carbon at the C5 position while maintaining the halogen integrity at C2. The protocol utilizes a Sandmeyer reaction followed by a Vilsmeier-Haack formylation , reduction, and final bromination , ensuring high regioselectivity and yield.
Retrosynthetic Analysis & Strategy
The synthesis requires two distinct transformations: the conversion of the C2-amino group to a bromide and the installation of a bromomethyl group at the C5 position.
-
Regioselectivity Challenge: Direct alkylation of the thiazole ring at C5 is difficult due to the electron-deficient nature of the C=N bond. However, the C5 position is susceptible to electrophilic aromatic substitution (EAS).
-
Strategic Order: Performing the Sandmeyer reaction first (converting
to ) is crucial. If formylation were attempted on the amine, the amino group would likely interfere (forming formamides) or activate the ring too strongly, leading to side reactions. The 2-bromo substituent deactivates the ring slightly but leaves C5 available for the Vilsmeier-Haack reaction.
Reaction Pathway Diagram
Figure 1: Four-step synthetic pathway from 2-amino-4-methylthiazole to the target bromomethyl derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylthiazole (Sandmeyer Reaction)
Objective: Convert the C2-amino group to a C2-bromo group.
Mechanism: Diazotization of the primary amine followed by radical-nucleophilic substitution using Copper(I) bromide.
Reagents:
-
2-Amino-4-methylthiazole (1.0 eq)
-
Hydrobromic acid (48% aq., 4.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Copper(I) Bromide (
, 0.5 eq) -
Water/Acetone (Solvent)
Protocol:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, suspend 2-amino-4-methylthiazole (11.4 g, 100 mmol) in 48%
(45 mL) and water (45 mL). -
Diazotization: Cool the mixture to
to using an ice/salt bath. Add a solution of (8.3 g, 120 mmol) in water (20 mL) dropwise, maintaining the internal temperature below . Stir for 30 minutes. -
Substitution: In a separate vessel, dissolve
(7.2 g, 50 mmol) in 48% (20 mL). Add this solution dropwise to the diazonium salt mixture at . -
Reaction: Allow the mixture to warm to room temperature slowly, then heat to
for 1 hour to ensure complete nitrogen evolution. -
Workup: Cool to room temperature. Neutralize with saturated
(caution: foaming). Extract with Diethyl Ether ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure or silica gel chromatography (Hexanes/EtOAc 9:1) yields the product as a yellow oil.[1][2]
Step 2: Synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde (Vilsmeier-Haack)
Objective: Install a formyl group at the C5 position.
Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ.
Reagents:
-
Phosphorus Oxychloride (
, 1.5 eq) -
N,N-Dimethylformamide (DMF, 5.0 eq - acts as reagent and solvent)
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (20 mL) to
. Add (1.5 eq) dropwise. Stir for 20 minutes until a white semi-solid/slurry forms. -
Addition: Add a solution of 2-bromo-4-methylthiazole (from Step 1) in minimal DMF dropwise to the Vilsmeier reagent at
. -
Heating: Warm to room temperature, then heat to
for 3–4 hours. Monitor by TLC.[5] -
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice (
). Neutralize carefully with Sodium Acetate or dilute to pH 6–7. -
Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Step 3: Synthesis of (2-Bromo-4-methylthiazol-5-yl)methanol
Objective: Reduce the aldehyde to a primary alcohol.
Reagents:
-
2-Bromo-4-methylthiazole-5-carbaldehyde (1.0 eq)
-
Sodium Borohydride (
, 1.1 eq)
Protocol:
-
Dissolution: Dissolve the aldehyde (10 mmol) in Methanol (30 mL) and cool to
. -
Reduction: Add
(0.42 g, 11 mmol) portion-wise over 10 minutes. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Stir for 1 hour. -
Quench: Quench with water (10 mL) and evaporate the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with Ethyl Acetate. Dry over
and concentrate. -
Yield: Typically quantitative; used in the next step without extensive purification.[5]
Step 4: Synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole
Objective: Convert the primary alcohol to the alkyl bromide.
Reagents:
-
(2-Bromo-4-methylthiazol-5-yl)methanol (1.0 eq)
-
Phosphorus Tribromide (
, 0.4 eq) or -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Dissolve the alcohol (5 mmol) in anhydrous DCM (20 mL) under Argon. Cool to
. -
Bromination: Add
(0.54 g, 2.0 mmol) dropwise. (Note: has 3 reactive bromines, but slight excess is standard). -
Reaction: Stir at
for 1 hour, then warm to room temperature for 2 hours. -
Workup: Pour into ice water. Separate the organic layer.[8][9] Wash the aqueous layer with DCM.
-
Wash: Wash combined organics with saturated
and brine. Dry over . -
Isolation: Concentrate in vacuo at low temperature (bath
) as benzylic-type bromides can be thermally unstable. -
Storage: Store under inert gas at
.
Key Data & Troubleshooting
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[8] | Role | Critical Note |
| 2-Amino-4-methylthiazole | 114.17 | 1.0 | SM | Ensure purity >98% |
| Sodium Nitrite | 69.00 | 1.2 | Reagent | Add slowly to prevent overheating |
| POCl3 | 153.33 | 1.5 | Reagent | Moisture sensitive; use dry glassware |
| NaBH4 | 37.83 | 1.1 | Reductant | Excess can be quenched with acetone |
| PBr3 | 270.69 | 0.4-0.5 | Reagent | Corrosive; handle in fume hood |
Troubleshooting Guide
-
Step 1 (Sandmeyer): If yield is low, ensure the diazotization temperature does not exceed
. If the diazonium salt decomposes before reaction with CuBr, phenols (hydroxythiazoles) will form. -
Step 2 (Vilsmeier): If the reaction turns black/tarry, the temperature was likely too high during the addition of the substrate. Ensure the Vilsmeier complex is formed at
before adding the thiazole. -
Step 4 (Bromination): The product is a "benzylic-like" bromide and is a potent alkylating agent (lachrymator). It may hydrolyze back to the alcohol if exposed to moisture. Store in a desiccator.
References
-
Sandmeyer Reaction on Thiazoles
- Hodgson, H. H., & Mahadevan, A. P. (1947). "The Sandmeyer Reaction with Thiazoles." Journal of the Chemical Society.
-
See also:
-
Vilsmeier-Haack Formylation
-
Bromination of Primary Alcohols
-
Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl Bromide." Organic Syntheses, Coll.[10] Vol. 3, p.370. (General protocol adaptation).
-
Source:
-
-
Specific Intermediate Data (2-Bromo-4-methylthiazole)
-
PubChem CID: 329765882.[14]
-
-
Specific Intermediate Data ((2-Bromo-4-methylthiazol-5-yl)methanol)
-
PubChem CID: 7213124.[15]
-
Sources
- 1. 4-BROMO-2-METHYLTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. (2-Bromo-4-methylthiazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol | MDPI [mdpi.com]
- 7. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. (2-Bromo-1,3-thiazol-5-yl)methanol | C4H4BrNOS | CID 7213124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Selective Nucleophilic Substitution on 5-Bromomethyl Thiazoles
Executive Summary
5-Bromomethyl thiazoles are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized to install thiazole pharmacophores in drug candidates, agrochemicals, and complex macrocycles. However, the inherent bifunctionality of these molecules—possessing both a highly electrophilic benzylic-like carbon and a nucleophilic thiazole nitrogen—presents unique chemoselectivity and stability challenges. This application note details a field-proven, self-validating protocol for the selective nucleophilic substitution (
Mechanistic Insights & The Quaternization Dilemma
The primary challenge when working with 5-bromomethyl thiazoles is their high propensity for self-quaternization. If the free base of the compound is allowed to stand, the nucleophilic nitrogen of one thiazole ring will rapidly attack the highly electrophilic bromomethyl group of an adjacent molecule. This intermolecular
To circumvent this degradation pathway, 5-bromomethyl thiazole is almost exclusively synthesized, stored, and handled as a hydrobromide salt (1[1]). The protonation of the thiazole nitrogen completely neutralizes its nucleophilicity, rendering the molecule bench-stable.
During the substitution reaction, the reactive free base must be generated in situ. Causality dictates that the target nucleophile (amine, thiol, or alcohol) must be present in the reaction mixture before or exactly as the base is introduced. This ensures that the desired
Reaction pathways of 5-bromomethylthiazole highlighting desired SN2 versus self-quaternization.
Strategic Protocol Design
A robust, self-validating protocol requires built-in checkpoints and strategic reagent sequencing. This methodology utilizes an "in-situ neutralization" approach:
-
Solvent Selection: Polar aprotic solvents (Acetonitrile or DMF) are mandated. They effectively solvate the
transition state without participating in solvolysis. -
Base Selection: Potassium carbonate (
) or N,N-Diisopropylethylamine (DIPEA) are optimal. Strong bases like Sodium Hydride (NaH) can cause rapid, uncontrolled free-basing and subsequent polymerization, or erroneously deprotonate the thiazole ring itself. -
Temperature Control: The reaction must be initiated at 0 °C. The benzylic-like bromomethyl group is highly reactive; elevated temperatures are unnecessary for primary/secondary amines and thiols, and will only accelerate byproduct formation (3[3]).
Step-by-step experimental workflow for the selective nucleophilic substitution protocol.
Step-by-Step Methodology: Selective N/S-Alkylation
In-Process Control (IPC) Note: This protocol is designed to be self-validating. The complete dissolution of the inorganic base (if applicable) and the shift in LC-MS retention time serve as analytical confirmations of success.
Reagents Required:
-
5-(Bromomethyl)thiazole hydrobromide (1.0 equiv)
-
Target Nucleophile (Primary/Secondary Amine or Thiol) (1.2 equiv)
-
Potassium Carbonate (
), finely powdered, anhydrous (2.5 equiv) -
Anhydrous Acetonitrile (MeCN) or DMF (0.1 M relative to thiazole)
Procedure:
-
Preparation of the Nucleophile Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve the target nucleophile (1.2 equiv) in anhydrous MeCN (half of the total reaction volume).
-
Base Suspension: Add the finely powdered anhydrous
(2.5 equiv) to the solution. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion. -
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
-
In Situ Free-Basing & Substitution: Slowly add 5-(bromomethyl)thiazole hydrobromide (1.0 equiv) portion-wise over 10 minutes. Causality Check: Adding the salt to the pre-cooled nucleophile/base mixture ensures that the moment the free base is generated, it is immediately intercepted by the abundant nucleophile, effectively suppressing dimerization.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the mass peak corresponding to the starting material (e.g., m/z 178 for the free base) is entirely consumed.
-
Quenching and Workup: Once complete (typically 2-4 hours), quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure substituted thiazole (4[4]).
Data & Yield Analysis
The following table summarizes the expected quantitative outcomes when applying this protocol across different nucleophile classes.
| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Primary Amine | Benzylamine | MeCN | 0 to 25 | 75 - 85 | |
| Secondary Amine | Morpholine | DIPEA (2.5 eq) | DMF | 0 to 25 | 80 - 90 |
| Thiol | Thiophenol | MeCN | 0 to 25 | 85 - 95 | |
| Phenol (O-Alkylation) | 3-Fluorophenol | DMF | 60 | 60 - 75 |
Note: O-alkylation with phenols requires harsher conditions (
Troubleshooting Guide
-
Issue: Heavy formation of insoluble baseline material on TLC; low product yield.
-
Causality: This indicates self-quaternization (polymerization) of the 5-bromomethylthiazole.
-
Solution: Ensure the nucleophile is present in excess before the base is added. Lower the initial reaction temperature to -10 °C. Check the quality of the HBr salt; if it has degraded into a dark, sticky mass in the bottle, it must be discarded or recrystallized.
-
-
Issue: Incomplete conversion after 24 hours.
-
Causality: The nucleophile may be sterically hindered or the base is not sufficiently solubilized.
-
Solution: Switch from
to a soluble organic base like DIPEA, or change the solvent from MeCN to DMF to increase the solubility of the reacting species.
-
References
-
PubChem. "5-(Bromomethyl)thiazole | C4H4BrNS | CID 21698401". National Institutes of Health (NIH). URL:[Link]
-
Sensors (Basel). "Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran". PMC / NIH. URL:[Link]
- European Patent Office. "EP3181554A1 - Quinazoline derivative". Google Patents.
Sources
- 1. 5-(Bromomethyl)thiazole | C4H4BrNS | CID 21698401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Procedures for the Amination of 5-(Bromomethyl)thiazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and scalable amination workflows.
Executive Summary & Mechanistic Rationale
The 5-(aminomethyl)thiazole motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including HIV protease inhibitors (e.g., ritonavir, cobicistat) and agricultural guanidine derivatives[1]. However, synthesizing this moiety via the direct amination of 5-(bromomethyl)thiazole presents a significant chemoselectivity challenge.
The Over-Alkylation Paradigm: The thiazole ring exerts a strong electron-withdrawing effect, rendering the benzylic-like 5-methyl position highly electrophilic and exceptionally susceptible to S_N2 nucleophilic attack. When direct amination with ammonia is attempted, the newly formed primary amine (5-(aminomethyl)thiazole) is significantly more nucleophilic than the ammonia starting material. This causality inevitably leads to rapid over-alkylation, generating complex mixtures of secondary, tertiary, and quaternary amine byproducts[2].
To circumvent this and establish a self-validating, high-yield synthetic system, chemists must deploy masked ammonia equivalents. The two most robust methodologies for primary amine synthesis are the Gabriel Synthesis (using phthalimide)[1] and the Delépine Reaction (using hexamethylenetetramine)[3]. Conversely, direct amination is only mechanistically appropriate when synthesizing specific secondary or tertiary amines where over-alkylation is sterically or stoichiometrically blocked[4].
Strategic Pathway Selection
The selection of the amination pathway is dictated by the target amine class. The diagram below illustrates the divergent synthetic routes from the common 5-(bromomethyl)thiazole precursor.
Fig 1. Divergent amination pathways for 5-(bromomethyl)thiazoles.
Comparative Reaction Parameters
To aid in protocol selection, the quantitative parameters for each amination strategy are summarized below.
| Method | Target Amine Class | Reagent System | Solvent System | Temp | Typical Yield | Mechanistic Advantage |
| Gabriel Synthesis | Primary | K-Phthalimide, Hydrazine | DMF, then EtOH | rt to 80°C | 75–85% | Absolute prevention of over-alkylation; high purity[1]. |
| Delépine Reaction | Primary (HCl Salt) | HMTA, Ethanolic HCl | CHCl₃, then EtOH | rt to 78°C | 70–80% | Highly scalable; avoids toxic hydrazine reagents[3]. |
| Direct Amination | Secondary / Tertiary | R₁R₂NH, K₂CO₃ | MeCN or DMF | rt to 60°C | 80–95% | One-step process; highly customizable for drug discovery[4]. |
Validated Experimental Protocols
Protocol A: Gabriel Synthesis (Primary Amines)
This protocol utilizes potassium phthalimide as a masked nucleophile. The steric bulk of the phthalimide group completely prevents secondary alkylation[1].
Fig 2. Step-by-step experimental workflow for the Gabriel Synthesis.
Step-by-Step Methodology:
-
Alkylation: To a suspension of potassium phthalimide (1.1 equiv, e.g., 1.85 g) in dry DMF (20 mL), add 5-(bromomethyl)thiazole (1.0 equiv, e.g., 2.57 g) portion-wise at room temperature over 20 minutes[1].
-
Validation Checkpoint 1: Stir for 1 hour. The reaction is self-validating via the precipitation of potassium bromide (KBr). Monitor via TLC (Hexanes/EtOAc 3:1); the highly UV-active starting material should disappear.
-
Filtration: Filter the insoluble KBr salts and concentrate the DMF filtrate under reduced pressure to isolate the phthalimide adduct.
-
Hydrazinolysis: Resuspend the residue in absolute ethanol (30 mL). Add hydrazine hydrate (1.2 equiv) dropwise. Heat the mixture to reflux (approx. 80°C) for 1 hour[1].
-
Validation Checkpoint 2: A thick white precipitate of phthalhydrazide will form as the reaction progresses, visually confirming the cleavage of the protecting group.
-
Workup: Cool the mixture to room temperature, acidify slightly with acetic acid (0.1 mL) to ensure complete precipitation of byproducts, and filter. Concentrate the filtrate and purify via column chromatography (DCM:MeOH 20:1) to yield the pure 5-(aminomethyl)thiazole[1].
Protocol B: Delépine Reaction (Primary Amines)
The Delépine reaction utilizes hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt, which is subsequently hydrolyzed. This is ideal for scale-up as it avoids hydrazine[3].
Step-by-Step Methodology:
-
Quaternization: Dissolve 5-(bromomethyl)thiazole (1.0 equiv) in anhydrous chloroform (CHCl₃). Add a solution of HMTA (1.05 equiv) in CHCl₃ dropwise at room temperature.
-
Validation Checkpoint 1: Stir for 12 hours. The quaternary HMTA-thiazole salt is insoluble in chloroform and will precipitate as a dense white solid, driving the reaction to completion.
-
Isolation of Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Hydrolysis: Suspend the dried salt in a mixture of concentrated HCl and ethanol (1:3 v/v). Reflux the mixture for 2–3 hours[3].
-
Validation Checkpoint 2: The suspension will initially clear, followed by the precipitation of ammonium chloride (NH₄Cl) as the HMTA cage breaks down into formaldehyde and ammonia equivalents.
-
Workup: Cool to 0°C, filter off the NH₄Cl, and concentrate the filtrate. Recrystallize from ethanol/ether to yield 5-(aminomethyl)thiazole hydrochloride[3].
Protocol C: Direct Amination (Secondary/Tertiary Amines)
When the target is a substituted amine (e.g., coupling with piperidine or a complex drug intermediate), direct amination is highly efficient[4].
Step-by-Step Methodology:
-
Substitution: In a round-bottom flask, combine the target primary or secondary amine (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous DMF or MeCN[4].
-
Addition: Add 5-(bromomethyl)thiazole (1.3 equiv) dropwise at room temperature.
-
Validation Checkpoint: Stir at room temperature to 60°C (depending on amine nucleophilicity) until completion. Monitor via LC-MS; look for the target [M+H]⁺ mass peak and the disappearance of the amine starting material[4].
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a mixture of DMF/methanol and purify via preparative LC (e.g., C-18 column, 5 mM aqueous NH₄HCO₃-MeCN gradient)[4]. Evaporate the pure fractions to yield the functionalized thiazolyl amine.
References
- Guanidine derivatives, their production and insecticides (US5034404A). Google Patents.
- Method of producing thiazole through aminomethylation (RU2372340C2). Google Patents.
- New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them (WO2020079205A1). Google Patents.
- N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H. MDPI.
Sources
- 1. US5034404A - Guanidine derivatives, their production and insecticides - Google Patents [patents.google.com]
- 2. RU2372340C2 - Method of producing thiazole through aminomethylation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Synthesis of Thiazole-Based Peptidomimetics Using Bromomethyl Intermediates: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a prominent five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold."[1] Thiazole-containing compounds exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] In the realm of peptidomimetics, the thiazole moiety serves as a bioisosteric replacement for amide bonds, offering enhanced metabolic stability and conformational rigidity.[1][4][5] This guide provides a detailed exploration of the synthesis of thiazole-based peptidomimetics, with a specific focus on the robust and versatile Hantzsch thiazole synthesis utilizing bromomethyl intermediates.
From a peptidomimetic standpoint, the thiazole ring can be conceptualized as a cyclized and dehydrated derivative of a cysteine residue.[1][6] This structural modification imparts several advantageous properties, including reduced polarity, the removal of a stereocenter at the cysteine α-carbon, and a more constrained peptide backbone, which can favor specific bioactive conformations.[1] The synthesis of these valuable structures often relies on the classic Hantzsch reaction, a reliable method for constructing the thiazole core.[2][7]
Core Strategy: The Hantzsch Thiazole Synthesis with Bromomethyl Ketones
The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[2][7] In the context of peptidomimetics, the α-haloketone is typically an α-bromomethyl ketone derived from an N-protected amino acid, while the thioamide component can be varied to introduce further diversity. This approach allows for the systematic incorporation of amino acid side chains into the peptidomimetic structure.
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the bromomethyl ketone in an SN2 reaction.[2]
-
Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.[2]
-
Dehydration: The resulting intermediate readily undergoes dehydration to yield the stable, aromatic thiazole ring.[2]
Figure 1: General mechanism of the Hantzsch Thiazole Synthesis.
This synthetic strategy is highly modular, allowing for the introduction of diverse functionalities at both the R1 and R2 positions of the resulting thiazole, corresponding to the thioamide and α-bromomethyl ketone precursors, respectively.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a model thiazole-based peptidomimetic, starting from an N-protected amino acid.
Protocol 1: Synthesis of N-Protected α-Bromomethyl Ketone
This protocol describes the conversion of an N-protected amino acid to the corresponding α-bromomethyl ketone, a key intermediate for the Hantzsch synthesis.
Materials and Reagents:
-
N-Boc-L-Phenylalanine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N-Nitroso-N-methylurea (NMU)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrobromic Acid (HBr, 48%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Diazomethylketone Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Phenylalanine (1 equivalent) in anhydrous THF.
-
Add BOP reagent (1.1 equivalents) and stir the mixture at room temperature for 10 minutes.
-
In a separate flask, carefully prepare diazomethane from NMU according to standard procedures and dissolve it in diethyl ether.
-
Slowly add the ethereal solution of diazomethane to the activated amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
-
Conversion to Bromomethyl Ketone:
-
To the crude diazomethylketone solution at 0°C, slowly add aqueous HBr (48%, 1.5 equivalents).
-
Stir the reaction mixture vigorously at 0°C for 1-2 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-α-bromomethyl ketone.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
-
Protocol 2: Hantzsch Thiazole Synthesis
This protocol details the cyclization reaction between the N-protected α-bromomethyl ketone and a thioamide to form the thiazole ring.[8][9]
Materials and Reagents:
-
N-Boc-α-bromomethyl ketone (from Protocol 1)
-
Thioacetamide (or other desired thioamide)
-
Acetone or Ethanol
-
Triethylamine (optional, as a base)
-
Reflux apparatus
Procedure:
-
Reaction Setup:
-
Dissolve the crude N-Boc-α-bromomethyl ketone (1 equivalent) in acetone or ethanol in a round-bottom flask.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
If the bromomethyl ketone was prepared from its hydrobromide salt, add triethylamine (1.1 equivalents) to neutralize the acid.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazole-based peptidomimetic.
-
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Solid-Phase Synthesis Approach
For the rapid generation of libraries of thiazole-based peptidomimetics, solid-phase synthesis offers significant advantages.[10][11][12] This methodology involves attaching the initial building block to a solid support (resin) and carrying out the subsequent synthetic steps on the resin.[10][12]
A common strategy involves a traceless linker, where the cleavage from the resin does not leave any residual atoms from the linker on the final molecule.[11][12] The synthesis can be designed to allow for diversification at multiple points on the thiazole scaffold.[11]
Figure 2: A generalized workflow for the solid-phase synthesis of thiazole-based peptidomimetics.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of α-bromomethyl ketone | Incomplete diazomethylketone formation. | Ensure anhydrous conditions and use freshly prepared diazomethane. Increase reaction time. |
| Decomposition of the diazomethylketone. | Maintain low temperatures (0°C) during the reaction and work-up. | |
| Incomplete Hantzsch cyclization | Low reactivity of the thioamide or α-bromomethyl ketone. | Increase the reaction temperature and/or time. Consider using a more polar solvent. |
| Steric hindrance. | For sterically hindered substrates, microwave-assisted synthesis can be beneficial.[13] | |
| Formation of side products | Self-condensation of the α-bromomethyl ketone. | Add the thioamide to the reaction mixture before heating. |
| Over-alkylation of the thioamide. | Use a slight excess of the thioamide. | |
| Difficulty in purification | Similar polarity of the product and starting materials. | Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation. |
Conclusion
The synthesis of thiazole-based peptidomimetics via bromomethyl intermediates, primarily through the Hantzsch reaction, is a powerful and adaptable strategy in drug discovery.[2][3] This approach allows for the creation of diverse libraries of compounds with potential therapeutic applications.[10] By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access these valuable molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the design and synthesis of novel peptidomimetic drug candidates.
References
- Fairlie, D. P. (2021). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
-
ResearchGate. (n.d.). Solid-phase synthesis of thiazole-based peptidomimetics. Retrieved from [Link]
- Derossi, A., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.
-
ResearchGate. (n.d.). Thiazoles in Peptides and Peptidomimetics | Request PDF. Retrieved from [Link]
- Derossi, A., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Gimeno, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing.
- Kumar, A., et al. (n.d.). Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids. International Journal of Peptide Research and Therapeutics.
- Gimeno, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing.
-
ResearchGate. (n.d.). Synthesis of aminothiazoles 2 and 3 from 1 and the respective α-bromoketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
-
ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole 3 from α-bromoketone 1 and 1-(4-methylpyridin-2-yl)thiourea (2). Retrieved from [Link]
- Al-omaish, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
- Sharma, D., et al. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Gimeno, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sussex.figshare.com [sussex.figshare.com]
Application Note: Divergent Functionalization of 4-Methylthiazoles – C-H Activation vs. Halogenation Strategies
Strategic Context in Drug Development
The 4-methylthiazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, featured prominently in therapeutics ranging from antimicrobial agents to CNS-active drugs. During Structure-Activity Relationship (SAR) campaigns, the regioselective functionalization of this core is a critical bottleneck. Historically, chemists relied on electrophilic halogenation followed by traditional cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Today, transition-metal-catalyzed direct C-H activation offers a highly step-economic and environmentally benign alternative.
This application note provides a deep-dive comparison into both methodologies, equipping synthetic chemists with the mechanistic rationale and self-validating protocols necessary to execute these transformations flawlessly.
Mechanistic Causality: The "Why" Behind the Chemistry
The Halogenation Pathway (Electrophilic Aromatic Substitution)
The reactivity of 4-methylthiazole is governed by the electronic distribution across its heteroaromatic ring. The methyl group at the C4 position exerts a weak electron-donating inductive (+I) effect, which selectively increases the electron density at the adjacent C5 position. Consequently, halogenation proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, where C5 is the preferred site of nucleophilic attack on the halogen source ()[1].
Causality in Reagent Selection: N-Bromosuccinimide (NBS) is preferred over molecular bromine (
The Direct C-H Activation Pathway
Direct C-H functionalization bypasses the halogenation step entirely. While the C2-proton of thiazole is technically the most acidic, the C5 position is electronically favored for electrophilic metalation. Recent breakthroughs utilize air- and moisture-stable iminopyridine-based α-diimine Nickel(II) complexes to achieve direct C5-H arylation ()[2].
Causality in Catalyst Design: Traditional Palladium(II) systems often require harsh conditions (up to 150 °C) for direct arylation[3]. By employing an electron-rich α-diimine ligand, the electron density on the Ni(II) center is increased. This lowers the activation energy required for the EAS-type C-H metalation step, allowing the reaction to proceed efficiently at a much milder 80 °C under aerobic conditions[2],[4]. Furthermore, Pd-catalyzed C-H arylations can be strategically sequenced with Buchwald-Hartwig aminations to yield complex photophysical materials ()[5].
Pathway Visualization
Fig 1. Divergent synthetic pathways for 4-methylthiazole functionalization.
Quantitative Data Comparison
| Parameter | C5-Bromination (NBS) | Direct C5-H Arylation (Ni/Pd) |
| Primary Mechanism | Electrophilic Aromatic Substitution | Transition Metal Catalyzed EAS / CMD |
| Typical Yield | 75% – 90% | 60% – 85% |
| Regioselectivity | Exclusively C5 | Highly C5 (Ligand/Metal dependent) |
| Step Economy | Low (Requires subsequent cross-coupling) | High (Direct functionalization) |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C (Ni) to 150 °C (Pd) |
| Environmental Impact | Moderate (Stoichiometric halogen waste) | Low (Catalytic, high atom economy) |
Self-Validating Experimental Protocols
Protocol A: Regioselective C5-Bromination of 4-Methylthiazole
Objective: Synthesize 5-bromo-4-methylthiazole as a cross-coupling electrophile.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiazole (1.0 equiv, e.g., 10 mmol) in anhydrous chloroform (
, 0.2 M)[1]. -
Thermal Control (Critical Causality): Submerge the flask in an ice-water bath to strictly maintain 0 °C. Why? The 4-methyl group is highly susceptible to radical bromination (Wohl-Ziegler reaction) at elevated temperatures or under light. Cooling ensures the reaction is locked into the polar EAS pathway, preventing side-chain halogenation.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 20 minutes[1]. Keep the reaction shielded from intense ambient light.
-
Monitoring: Stir for 2-4 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar starting material will convert to a significantly less polar, UV-active product spot.
-
Workup: Quench with saturated aqueous
to neutralize residual electrophilic bromine. Extract with dichloromethane, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Direct C5-H Arylation via Ni(II) Catalysis
Objective: Step-economic synthesis of 5-aryl-4-methylthiazole.
-
Catalyst Loading: In a Schlenk tube or sealed vial, add the iminopyridine-based α-diimine Nickel(II) complex (5-10 mol%), an appropriate base (e.g.,
or , 2.0 equiv), and the aryl bromide (1.0 equiv)[2],[4]. -
Substrate Addition: Add 4-methylthiazole (1.5 equiv) and the designated solvent (e.g., DMF or Toluene, 0.1 M).
-
Reaction Execution (Critical Causality): Heat the mixture to 80 °C under aerobic or inert conditions (depending on the specific ligand stability). Why 80 °C? The robust α-diimine ligand framework sufficiently lowers the pre-activation energy barrier for the C-H bond cleavage, avoiding the degradation pathways common in high-temperature (150 °C) palladium protocols[2],[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the heterogeneous base and precipitated metal salts. Concentrate and purify via flash column chromatography.
Analytical Validation System
To ensure the trustworthiness of your synthetic output, validate the regioselectivity using
-
Starting Material (4-Methylthiazole): Look for the highly deshielded C2-H singlet at ~8.8 ppm , the C5-H signal at ~6.9 ppm , and the C4-methyl doublet/singlet at ~2.5 ppm .
-
Validation of Protocol A (Bromination): Successful C5-bromination is confirmed by the absolute disappearance of the ~6.9 ppm proton signal. The C2-H signal at ~8.8 ppm must remain fully intact.
-
Validation of Protocol B (Arylation): Successful arylation is confirmed by the disappearance of the ~6.9 ppm signal, coupled with the appearance of new, integrated aromatic multiplets in the 7.2 – 7.8 ppm region. Additionally, the resulting 5-aryl-4-methylthiazoles often exhibit distinct photophysical properties (luminescence at 455–726 nm), providing a rapid visual cue under a UV lamp ()[5].
References
-
Regioselective Direct C−H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. Journal of Organic Chemistry (PubMed).[Link]
-
Synthesis and Photophysical Properties of 5-N-Arylamino-4-methylthiazoles Obtained from Direct C–H Arylations and Buchwald–Hartwig Aminations of 4-Methylthiazole. Organometallics (ACS Publications).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Preparation of Thiazole-Derived Thioethers via Alkylation
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Rationale
Thiazole-derived thioethers are highly privileged scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities[1]. The synthesis of these thioethers is most efficiently achieved through the direct alkylation of 2-mercaptothiazole (or its benzofused analogs). However, the ambidentate nature of the 2-mercaptothiazole core—capable of undergoing both S-alkylation and N-alkylation—presents a regioselectivity challenge. This application note details a field-proven, highly regioselective methodology for synthesizing thiazole thioethers, emphasizing the mechanistic causality behind solvent and base selection to ensure robust, reproducible yields[2].
Mechanistic Insights: Mastering Ambidentate Reactivity
2-Mercaptothiazole exists in a tautomeric equilibrium between its thiol and thione forms. Upon deprotonation by a base, it forms an ambidentate anion with electron density distributed across both the sulfur and nitrogen atoms.
According to Hard-Soft Acid-Base (HSAB) theory, the thiolate sulfur acts as a "soft" nucleophile, whereas the nitrogen acts as a "hard" nucleophile. To drive the reaction exclusively toward the S-alkylated thioether, one must pair the soft sulfur nucleophile with a "soft" electrophile (e.g., alkyl halides like benzyl bromide or methyl iodide). Furthermore, the choice of a mild base (such as K₂CO₃) and a polar aprotic solvent (like DMF) is critical. The polar aprotic solvent poorly solvates the large, diffuse thiolate anion, thereby maximizing its nucleophilicity and kinetically favoring S-alkylation over N-alkylation[3].
Reaction pathway illustrating the base-catalyzed regioselective S-alkylation of 2-mercaptothiazole.
Reaction Optimization & Quantitative Data
To validate the mechanistic hypothesis, a solvent and base screening was conducted using 2-mercaptothiazole and benzyl bromide as the model system. The quantitative results below demonstrate that employing K₂CO₃ in DMF provides the optimal balance of high yield and strict regioselectivity.
Table 1: Optimization of Base and Solvent for Regioselective S-Alkylation
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (S : N) |
| 1 | K₂CO₃ | DMF | 60 | 4 | 94 | > 99 : 1 |
| 2 | Cs₂CO₃ | MeCN | 60 | 5 | 88 | 95 : 5 |
| 3 | Et₃N | EtOH | Reflux | 8 | 75 | 80 : 20 |
| 4 | NaH | THF | 0 to RT | 4 | 62 | 65 : 35 |
Note: Stronger bases like NaH in THF lead to tighter ion-pairing effects that can inadvertently increase the proportion of the N-alkylated thione byproduct.
Experimental Workflow & Protocol
The following protocol outlines a self-validating system for the synthesis of 2-(alkylthio)thiazoles.
Standard workflow for the synthesis and validation of thiazole-derived thioethers.
Step-by-Step Methodology
Reagents Required:
-
2-Mercaptothiazole (1.0 equiv, 10 mmol)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL, 0.5 M)
Procedure:
-
Anion Generation: Charge an oven-dried round-bottom flask with 2-mercaptothiazole (10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere. Add finely powdered K₂CO₃ (15 mmol). Stir the suspension at room temperature for 30 minutes.
-
Causality: Pre-forming the thiolate anion before introducing the electrophile prevents competing side reactions and ensures that the nucleophile is fully activated.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (11 mmol) dropwise over 10 minutes.
-
Causality: The alkylation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized heating that could drive the formation of the N-alkylated thermodynamic byproduct or dialkylated sulfonium salts.
-
-
Propagation: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor the consumption of the starting thiol via TLC (Hexanes:EtOAc, 3:1).
-
Quench and Extraction: Once complete, cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) followed by brine (50 mL).
-
Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl highly efficiently partitions the DMF into the aqueous phase, leaving a pure organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).
Protocol Self-Validation
To ensure the integrity of the protocol and confirm absolute regioselectivity, the isolated product must be validated using ¹³C NMR spectroscopy.
-
Success Metric: The C2 carbon of an S-alkylated thiazole (thioether) typically resonates at ~160–165 ppm .
-
Failure Metric: If N-alkylation occurred, the C=S carbon of the resulting thione would resonate significantly further downfield at >180 ppm . The absence of peaks beyond 180 ppm self-validates the success of the regioselective S-alkylation.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications Source: Current Organic Chemistry (Bentham Science) URL:[Link]
-
The Alkylation of Mercaptobenzothiazole Source: Journal of the Chemical Society (RSC Publishing) URL:[Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: Molecules (MDPI) URL:[Link]
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromothiazoles with Boronic Acids
Strategic Overview & Synthetic Challenges
The 2-arylthiazole motif is a privileged scaffold in modern drug discovery, frequently embedded within the structures of anti-inflammatory agents, selective COX-2 inhibitors, and small-molecule epigenetic modulators[1][2]. The Suzuki-Miyaura cross-coupling of 2-bromothiazoles with arylboronic acids is the premier methodology for constructing these C(sp²)–C(sp²) bonds.
However, translating this reaction from paper to the bench reveals significant challenges. The 2-bromothiazole substrate is electronically deficient and sterically demanding, but its most problematic feature is the basic thiazole nitrogen. During the catalytic cycle, this nitrogen can coordinate to the palladium center, forming stable, unreactive palladacycles that sequester the active catalyst and halt turnover[1]. As a Senior Application Scientist, I have found that overcoming these hurdles requires a deliberate departure from generic coupling conditions, demanding precise control over ligand architecture, solvent polarity, and base selection.
Mechanistic Causality & Pathway Engineering
To engineer a successful coupling protocol, we must understand the causality within the catalytic cycle. The reaction proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For 2-bromothiazoles, oxidative addition is generally facile. The critical bottleneck is transmetalation . If a standard monodentate ligand like triphenylphosphine (PPh₃) is used, the catalyst is prone to premature degradation and off-target nitrogen coordination, often stalling yields at ~50%[2].
To bypass this, we utilize two distinct, field-proven strategies:
-
Steric Enforcement via Bidentate Ligands : Employing a bidentate ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a rigid cis-coordination geometry at the Pd(II) center. This accelerates the reductive elimination step and sterically blocks the thiazole nitrogen from poisoning the metal center[2].
-
Ligand-Free Palladacycle Facilitation : Alternatively, we can weaponize the substrate's coordinating ability. By omitting exogenous phosphine ligands and using Pd₂(dba)₃ or Pd(OAc)₂, the thiazole nitrogen acts as an internal directing group. This forms a highly reactive, transient palladacycle that readily undergoes transmetalation with the boronic acid, driving yields up to 95% even for sterically hindered substrates[1].
Catalytic cycle of Suzuki-Miyaura coupling for 2-bromothiazoles.
Optimization of Reaction Parameters
The choice of solvent and base is not arbitrary; it is a thermodynamic necessity. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical because water dissolves the inorganic base, facilitating the formation of the reactive tetravalent boronate complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation[3].
Table 1: Quantitative Comparison of Reaction Conditions for 2-Bromothiazole Coupling
| Catalyst System | Solvent System | Base | Yield Range | Mechanistic Causality / Observation | Ref |
| Pd(PPh₃)₄ (5 mol%) | Toluene / H₂O | Na₂CO₃ | 50 - 51% | Monodentate ligands lead to premature catalyst degradation and sluggish transmetalation. | [2] |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane / H₂O | K₃PO₄ | 78 - 87% | Bidentate dppf enforces cis-geometry, accelerating reductive elimination and preventing N-poisoning. | [2] |
| Pd₂(dba)₃ (Ligand-free) | Dioxane / H₂O (2:1) | Na₂CO₃ | 83 - 95% | Thiazole nitrogen acts as a directing group, forming a reactive palladacycle. High efficiency for hindered substrates. | [1] |
| Ni(COD)₂ / PPh₃ | Acetonitrile | K₂CO₃ | ~71% | Earth-abundant alternative. Requires pre-activation and strict anhydrous/anaerobic conditions. | [4] |
| Pd(PPh₃)₄ (2.5-5 mol%) | 2-MeTHF | K₃PO₄ | Up to 95% | Green solvent alternative with an excellent solubility profile for boronic acids. | [3] |
Expert Note on Regioselectivity: If utilizing a di-halogenated substrate such as 2-bromo-5-iodothiazole, the C–I bond at the 5-position is significantly weaker and more reactive than the C–Br bond at the 2-position. This allows for precise, sequential functionalization without protecting groups[3].
Standard Operating Protocol: Self-Validating Workflow
The following protocol utilizes the Pd(dppf)Cl₂ system, optimized for reliability and scalability. Every step includes a self-validation check to ensure process integrity.
Materials Required:
-
2-Bromothiazole (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Foundation): In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1 v/v). Sparge the mixture with high-purity Argon for 20 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes oxidative homocoupling of the boronic acid[3].
-
Self-Validation: Sparging is complete when the solvent mixture shows no further dissolved gas micro-bubbles. A parallel control with a dissolved oxygen meter should read < 1 ppm.
-
-
Reagent Charging: Under a positive flow of Argon, add 2-bromothiazole, arylboronic acid, and K₃PO₄ to the reaction vessel.
-
Catalyst Addition & Initiation: Add Pd(dppf)Cl₂ to the solid mixture. Introduce the degassed solvent mixture via a gas-tight syringe. Seal the vessel and heat to 80 °C with vigorous stirring (800 rpm).
-
Self-Validation: Upon reaching 80 °C, the reaction mixture should transition from a heterogeneous suspension to a deep red/brown homogeneous solution, visually confirming the generation of the active Pd(0) species.
-
-
In-Process Analytics: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS or TLC.
-
Self-Validation: Confirm the disappearance of the 2-bromothiazole peak. The appearance of a mass corresponding to the cross-coupled product confirms catalytic turnover.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Troubleshooting & Process Analytics
Even with optimized conditions, deviations can occur. Use this diagnostic matrix to correct process failures:
-
Issue: High levels of biaryl homocoupling.
-
Root Cause: Oxygen ingress into the system or excessive catalyst loading.
-
Corrective Action: Strictly enforce Argon sparging. Ensure the boronic acid is added in a slight excess (1.2 eq) to mathematically compensate for minor, unavoidable homocoupling[3].
-
-
Issue: Incomplete conversion with depletion of boronic acid (Protodeboronation).
-
Root Cause: Boronic acids can undergo competitive hydrolysis at elevated temperatures in aqueous basic media.
-
Corrective Action: If protodeboronation outpaces transmetalation, switch to a slow-addition protocol for the boronic acid via a syringe pump, or substitute the boronic acid with its corresponding, more stable pinacol ester (BPin)[2].
-
-
Issue: Formation of a black precipitate (Palladium Black).
-
Root Cause: Premature degradation of the catalyst due to poor ligand stabilization or substrate poisoning[2].
-
Corrective Action: Verify the integrity of the dppf ligand. If the substrate is exceptionally hindered, abandon the phosphine ligand entirely and utilize the Pd₂(dba)₃ / Na₂CO₃ ligand-free conditions to leverage the substrate's own coordinating ability[1].
-
References
1.[3] Impact of solvent choice on 2-Bromo-5-iodothiazole reaction outcomes - Benchchem. Benchchem. URL: 2.[1] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. National Institutes of Health (NIH). URL: 3.[2] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. URL: 4.[4] Recyclable and Reusable Heteroleptic Nickel Catalyst Immobilized on MOF for Suzuki-Miyaura Coupling. Dalton Transactions (DOI). URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Radical Bromination of 2-Bromo-4,5-dimethylthiazole
Ticket #: T-ZN-45-BR Subject: Improving Yield & Regioselectivity in Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Mechanic's Corner: Why Your Yield is Low
Before optimizing, we must diagnose the failure mode. The bromination of 2-bromo-4,5-dimethylthiazole using
The Core Conflict: Regioselectivity vs. Stability
You are likely targeting 2-bromo-5-(bromomethyl)-4-methylthiazole (the 5-position bromide).
-
Regioselectivity (The "Why"):
-
5-Methyl Preference: The radical intermediate formed at the 5-methyl position is stabilized by the adjacent sulfur atom (via resonance and orbital overlap).
-
4-Methyl Avoidance: The 4-methyl position is adjacent to the thiazole nitrogen. The nitrogen atom exerts an electron-withdrawing inductive effect ($ -I $), which destabilizes the electron-deficient radical intermediate at the 4-position.
-
Result: The kinetic and thermodynamic product is predominantly the 5-bromomethyl isomer.
-
-
The Yield Killers:
-
Over-Bromination: The introduction of a bromine atom at the 5-methyl group does not sufficiently deactivate the molecule against further radical attack. If local concentrations of NBS are high, you will rapidly form the gem-dibromide or the 4,5-bis(bromomethyl) impurity.
-
Acid-Catalyzed Decomposition: The reaction produces succinimide. However, trace moisture generates HBr. Thiazoles are basic; even with the electron-withdrawing 2-bromo group, the ring nitrogen can be protonated or alkylated by the reactive bromomethyl product, leading to "black tar" polymerization.
-
Protocol Optimization: The "Chlorobenzene" Standard
Do not use Carbon Tetrachloride (
Based on process optimization literature for heteroaromatic benzylic brominations, Chlorobenzene is the superior solvent choice due to its higher boiling point and ability to solubilize the polar transition state while precipitating succinimide.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Specification |
| Substrate | Starting Material | 1.0 | Dry, >98% purity. |
| NBS | Bromine Source | 1.05 | Recrystallized from water/acetone. Must be white, not yellow. |
| AIBN | Radical Initiator | 0.05 | Dissolved in minimal solvent. |
| Chlorobenzene | Solvent | 10 vol | Anhydrous (Critical). |
| Acid Scavenger | 0.1 | Anhydrous powder (Optional but recommended). |
Step-by-Step Methodology
-
Preparation:
-
Dissolve 2-bromo-4,5-dimethylthiazole (1.0 eq) in anhydrous chlorobenzene (10 mL per gram of substrate).
-
Add anhydrous
(0.1 eq) to the flask. Note: This buffers trace HBr, preventing autocatalytic polymerization.
-
-
Activation:
-
Heat the solution to 80°C .
-
Add NBS (1.05 eq) in three equal portions over 30 minutes. Do not dump it all in at once. This keeps the radical concentration steady and minimizes over-bromination.[1]
-
Add AIBN (0.05 eq) immediately after the first NBS portion.
-
-
Reaction Monitoring:
-
Stir at 80-85°C.
-
Visual Check: The reaction is complete when the dense NBS (bottom) disappears and buoyant succinimide (top) floats on the surface.[2][3]
-
TLC/HPLC: Monitor for the disappearance of starting material. Stop exactly when starting material is <5%. Do not push for 100% conversion; the risk of di-bromination rises exponentially at the end.
-
-
Workup (The "Crash" Method):
-
Cool to 0°C. Succinimide will precipitate fully.
-
Filter off the solids.
-
Evaporate the chlorobenzene under reduced pressure.
-
Purification: Recrystallize immediately from Hexane/EtOAc or proceed to the next step. Bromomethyl thiazoles are unstable on silica gel columns (they decompose/streak).
-
Visualizing the Pathway
The following diagram illustrates the radical cycle and the critical divergence point between the desired product and the "tar" outcome.
Caption: Figure 1. Reaction pathway showing the stabilization of the 5-position radical and the critical "off-ramps" to impurities (Red/Black) that must be mitigated by protocol controls.
Troubleshooting & FAQs
Q: My reaction mixture turned black/dark brown rapidly. What happened? A: This is the "Tar Effect." It indicates HBr-mediated decomposition.
-
Fix: Ensure your solvent is anhydrous. Add 10 mol% solid
or to the reaction mixture to scavenge acid in situ. -
Check: Verify your NBS is white.[4] Yellow NBS contains free bromine (
) and HBr, which accelerates degradation.
Q: I see two new spots on TLC very close to each other. Which is which? A: These are likely the 5-bromomethyl (Major) and 4-bromomethyl (Minor) isomers.
-
Differentiation: In
NMR, the methylene protons ( ) of the 5-isomer typically appear slightly downfield (higher ppm) compared to the 4-isomer due to the deshielding effect of the sulfur atom. -
Action: If separation is difficult, consider carrying the mixture to the next step (e.g., amination or etherification). The nucleophilic substitution rates often differ significantly, allowing "kinetic resolution" in the subsequent step.
Q: The reaction stalls at 50% conversion. A: Your initiator (AIBN) may be dead, or the radical chain has terminated.
-
Fix: Add another 0.02 eq of AIBN and raise the temperature by 5°C.
-
Light Activation: If thermal initiation fails, use a 500W Halogen lamp or Blue LED (450nm) to photo-initiate the reaction at lower temperatures (refluxing DCM or DCE), which preserves the product.
Q: Can I use DCM (Dichloromethane) instead of Chlorobenzene? A: Yes, but it is slower.
-
Trade-off: DCM refluxes at ~40°C. The half-life of AIBN at 40°C is too long for efficient initiation. You must switch to Benzoyl Peroxide (BPO) or use UV light if using DCM.
References
-
Regioselectivity in Heterocycles
- Title: Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines (Analogous mechanistic insight).
- Source: Tetrahedron Letters (via ScienceDirect/Elsevier).
-
URL:
-
Process Optimization (Solvent Effects)
- Title: Process for the preparation of aromatic bromomethyl compounds (Chlorobenzene Protocol).
- Source: Google P
-
URL:
-
General Wohl-Ziegler Mechanism
-
NBS Handling & Purification
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Regioselectivity issues in nucleophilic attack on 2-bromo-5-(bromomethyl) thiazoles
Technical Support Center: Thiazole Functionalization Hub Topic: Regioselectivity in Nucleophilic Attacks on 2-bromo-5-(bromomethyl)thiazoles
Core Directive & Reactivity Analysis
Welcome to the Thiazole Functionalization Support Hub. This guide addresses the specific regioselectivity challenges encountered when manipulating 2-bromo-5-(bromomethyl)thiazole .
This substrate presents a classic "Ambident Electrophile" problem. You are dealing with two distinct electrophilic sites with vastly different kinetic profiles:
-
Site A (
-Bromomethyl): A benzylic-like alkyl halide.[1] Highly reactive toward attack. -
Site B (
-Bromo): A heteroaryl halide. Reactive toward (under forcing conditions) or Metal-Halogen exchange (Pd/Li mediated).
The Golden Rule: Under standard nucleophilic conditions (basic, polar aprotic solvents), Site A (
Reactivity Matrix
| Feature | Site A: C5-Bromomethyl ( | Site B: C2-Bromo ( |
| Primary Mechanism | ||
| Reactivity Driver | Low steric hindrance, weak C-Br bond, resonance stabilization of transition state. | Electron-deficient ring (inductive effect of N and S). |
| Hard/Soft Preference | Reacts with both, but highly sensitive to Soft Nucleophiles (Thiols, Amines). | Requires Hard Nucleophiles (Alkoxides) for |
| Common Pitfall | Uncontrolled poly-alkylation or hydrolysis. | Inertness under mild conditions; requires heat which degrades Site A. |
Visualizing the Conflict
The following diagram maps the decision logic required to target the correct site.
Caption: Decision tree for selective functionalization. Note that direct
Troubleshooting Guides & Protocols
Scenario 1: "I want to attach an amine to the bromomethyl group, but I'm getting dimers."
Diagnosis: The product (secondary amine) is more nucleophilic than the starting primary amine, leading to over-alkylation (dimerization/polymerization). Fix: You must alter the stoichiometry and addition order.
Protocol: Selective C5-Amination
-
Stoichiometry: Use a large excess of the amine (3.0 – 5.0 equivalents). This statistically ensures the alkyl bromide encounters unreacted amine rather than the product.
-
Temperature: Cool the reaction to 0°C or -10°C .
is fast; cooling suppresses side reactions. -
Addition: Dissolve the thiazole in THF or DCM. Add this solution dropwise into the solution of the amine (Inverse Addition).
-
Scavenger: Use a non-nucleophilic base (DIPEA or
) to neutralize the HBr formed, preventing the amine from protonating and becoming inactive.
Scenario 2: "I need to perform a Suzuki coupling at C2, but the bromomethyl group is decomposing."
Diagnosis: Standard Suzuki conditions use aqueous base (e.g.,
Protocol: Chemoselective Suzuki Coupling at C2
Reference Grounding: Palladium undergoes oxidative addition into
-
Catalyst:
(5 mol%) or . -
Solvent: Anhydrous 1,4-Dioxane or Toluene . Avoid alcohols.
-
Base: Use anhydrous
(finely ground) or . Avoid hydroxides ( ) or alkoxides. -
Temperature: 80-90°C.
-
Mechanism: The Pd inserts into the C2-Br bond. The boronic acid transmetallates. Reductive elimination yields the C2-aryl product. The C5-CH2Br remains intact if the base does not attack it.
Scenario 3: "I want to substitute C2 with a nucleophile (e.g., OMe, SPh) but keep CH2Br."
Diagnosis: This is the "Forbidden Path." Strong nucleophiles (
Protocol: The "Acetate Detour"
-
Protect: React substrate with NaOAc in AcOH.
-
Result: 2-bromo-5-(acetoxymethyl)thiazole. (The reactive Br is now a stable ester).
-
-
Functionalize C2: Perform your
or coupling at C2. The acetate is stable to many conditions. -
Deprotect/Re-activate:
-
Hydrolysis (
, MeOH) Alcohol. -
Appel Reaction (
, ) or Regenerate the Bromomethyl group.
-
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate my nucleophile before reacting? A: NO. If you are targeting the bromomethyl group, NaH is fine. If you are targeting C2, NaH will generate a "naked" anion that is extremely reactive and will attack the bromomethyl group immediately.
Q: Why is the C2 position so unreactive toward
Q: My reaction turned black and tarry. What happened? A: Likely polymerization. The product of your reaction (containing a nucleophile) reacted with the starting material (containing the electrophilic CH2Br).
-
Solution: Dilute the reaction (0.05 M or lower) to favor intramolecular reactions (if applicable) or simply to separate reagents.
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
- Source: National Institutes of Health (PMC) / Chemistry Central Journal
- Context: Demonstrates chemoselectivity of Pd-coupling on heteroaryl bromides in the presence of bromomethyl groups.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole (Analogous Reactivity).
-
Source: BenchChem Application Notes[2]
- Context: Establishes the baseline reactivity of the thiazole C2 position and the requirement for activation/c
-
-
Heterocyclic Chemistry: Thiazole Reactivity.
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
- Context: Authoritative text confirming the lability of benzylic/allylic halides on heteroarom
-
URL:[Link]
Sources
Technical Support Center: Bromomethyl Thiazole Stability
This technical guide addresses the stability, handling, and troubleshooting of bromomethyl thiazoles (specifically 4- and 5-bromomethyl derivatives) in basic environments. These reagents are critical electrophiles in medicinal chemistry (e.g., Ritonavir synthesis) but exhibit significant instability when the free base is generated.
Executive Summary & Core Mechanism
The Central Challenge: Bromomethyl thiazoles (e.g., 4-(bromomethyl)thiazole) exist in a precarious balance. As hydrochloride salts, they are stable crystalline solids.[1] However, upon neutralization to the free base , they become highly reactive "benzyl-like" electrophiles.
In basic conditions, two primary degradation pathways compete with your desired nucleophilic substitution:
-
Self-Alkylation (Dimerization/Polymerization): The thiazole nitrogen is weakly nucleophilic. In the free base form, the nitrogen of one molecule attacks the electrophilic carbon (
) of another, forming insoluble quaternary ammonium oligomers. -
Solvolysis/Hydrolysis: Hydroxide (
) or alkoxide ( ) bases rapidly displace the bromide, forming the corresponding alcohol or ether, effectively quenching the reagent.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a black tar/insoluble solid."
Diagnosis: Uncontrolled Self-Alkylation (Polymerization).
Context: You likely neutralized the hydrochloride salt to the free base and stored it too long or at too high a concentration before adding your nucleophile.
Technical Insight: The free base of 4-(bromomethyl)thiazole is an oil that degrades via intermolecular
-
Protocol Shift: Do not isolate the free base if possible. Use the hydrochloride salt directly in the reaction vessel and add an extra equivalent of mild base (e.g.,
or DIPEA) to generate the free base in situ in the presence of your nucleophile. -
Concentration: If isolation is mandatory, keep the free base dilute and at
.
Issue 2: "I see the starting material disappear, but the product yield is <20%."
Diagnosis: Competitive Hydrolysis.
Context: Using aqueous bases (NaOH, KOH) or nucleophilic solvents (MeOH, EtOH) with strong bases.
Technical Insight: The bromomethyl group is highly susceptible to attack by hard nucleophiles. If you use NaOH, the
-
Base Selection: Switch to non-nucleophilic bases like Cesium Carbonate (
) or Potassium tert-butoxide ( ) in aprotic solvents (DMF, THF, Acetonitrile). -
Solvent: Avoid alcohols. Use anhydrous acetonitrile or DMF.
Issue 3: "The reagent arrived as a dark oil, but the CoA says it's a solid."
Diagnosis: Thermal Degradation during Storage/Transit. Context: The hydrochloride salt is hygroscopic. If exposed to moisture, the crystal lattice breaks down, localized acidity changes, and the "oil" you see is likely a mixture of hydrolysis products and polymerized material. Solution:
-
Verification: Run a
NMR in . Look for the distinct methylene peak shift. Pure 4-(bromomethyl)thiazole HCl shows a singlet around 4.7–4.9 ppm. Degradation products often shift upfield (alcohol) or broaden (polymer). -
Recovery: If degradation is minor, you can attempt to recrystallize the salt from IPA/Ether, but usually, it is safer to discard.
Visualizing the Instability
The following diagram maps the kinetic competition that dictates the success of your reaction.
Figure 1: Kinetic pathways of bromomethyl thiazole. The green path represents the stable storage form. The yellow node is the transient reactive species. The blue path is the desired reaction, while red dashed paths represent degradation.
Strategic Protocols
Protocol A: In-Situ Neutralization (Recommended)
Best for: Alkylation of amines, phenols, or thiols.
-
Dissolve Nucleophile: Dissolve 1.0 equiv of your nucleophile in anhydrous Acetonitrile (MeCN) or DMF .
-
Add Base: Add 2.0–3.0 equiv of Cesium Carbonate (
) or DIPEA . Stir for 15 minutes to deprotonate the nucleophile. -
Add Reagent: Add 1.1 equiv of 4-(bromomethyl)thiazole hydrochloride directly as a solid to the stirring mixture.
-
Why? The base neutralizes the HCl salt slowly, releasing the free base exactly where the nucleophile is waiting to react. This minimizes the "concentration of free base" available for self-polymerization.
-
-
Temperature: Maintain at
to Room Temperature. Do not heat above unless necessary.
Protocol B: Free Base Isolation (High Risk)
Only use if your reaction is strictly intolerant to salts/acid.
-
Partition: Suspend the HCl salt in
(DCM). -
Neutralize: Add cold, saturated
solution. Shake immediately. -
Separate: Separate the organic layer rapidly.
-
Dry: Dry over
for < 5 minutes. -
Use: Filter and use the solution immediately . Do not concentrate to dryness (risk of rapid polymerization).
Data & Compatibility Tables
Table 1: Base Compatibility Matrix
| Base Type | Example | Compatibility | Notes |
| Inorganic Carbonates | High | Best balance. Slow neutralization prevents high free-base concentration. | |
| Tertiary Amines | DIPEA, | Moderate | Good for solubility, but can form quaternary salts with the reagent if nucleophile is slow. |
| Hydroxides | NaOH, KOH | Low | Promotes rapid hydrolysis to alcohol impurity. Avoid. |
| Hydrides | NaH | Moderate | Use only in dry DMF/THF at |
Table 2: Solvent Effects on Stability
| Solvent | Stability of Free Base | Recommendation |
| DCM / Chloroform | Moderate | Good for extraction, but promotes N-alkylation (quaternization) over time. |
| Methanol / Ethanol | Very Low | Causes solvolysis (ether formation). Do not use. |
| DMF / DMAc | High | Excellent for reaction, but difficult to remove. |
| Acetonitrile | High | Gold Standard. Good solubility, easy workup, moderate polarity. |
FAQ
Q: Can I store the free base in the freezer?
A: No. Even at
Q: Why is the 2-bromomethyl isomer less common than the 4-bromomethyl? A: Synthetic accessibility and stability. The 4-position (e.g., in Ritonavir intermediates) is electronically more favorable for specific enzyme interactions, but chemically, the 2-position is adjacent to the ring nitrogen and sulfur, making the halide extremely labile and the ring nitrogen less nucleophilic due to the adjacent heteroatoms.
Q: How do I remove the "dimer" impurity? A: The dimer is a quaternary ammonium salt. It is highly polar and water-soluble.
-
Workup: Wash your organic reaction mixture thoroughly with water/brine. The dimer will partition into the aqueous phase.
-
Purification: If it persists, use silica chromatography; the dimer will stay at the baseline (very high polarity).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole. Retrieved from
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC7640960. Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Thiazole Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(Bromomethyl)thiazole Hydrochloride. Retrieved from
-
Royal Society of Chemistry. (2022). Reactive alkyl-carbazoles and unusual dimerisation. Chemical Communications.[3] Retrieved from
Sources
Purification methods for unstable alkyl bromide thiazole intermediates
Technical Support Center: Purification of Unstable Alkyl Bromide Thiazole Intermediates
Introduction: The Thiazole Paradox
User Query: "Why does my crude alkyl bromide thiazole turn into a black tar during silica gel chromatography, even though TLC showed a clean spot?"
Scientist's Analysis:
You are likely experiencing autocatalytic self-quaternization . Unlike simple phenyl alkyl bromides, thiazoles possess a nucleophilic nitrogen atom within the ring (
On the column, as concentration increases, the thiazole nitrogen of Molecule A attacks the alkyl bromide of Molecule B. This forms a quaternary ammonium salt. These salts are highly polar, sticking to the baseline, and often catalyze further decomposition or polymerization (the "black tar"). Furthermore, standard silica gel is slightly acidic (
Module 1: Chromatographic Troubleshooting
Protocol A: Deactivation of Silica Gel (The "TEA" Method)
Use this when you must use silica gel due to resolution requirements.
The Logic: Standard silica possesses acidic silanol groups (
Step-by-Step Workflow:
-
Slurry Preparation: Prepare your silica slurry using a non-polar solvent (e.g., Hexanes or Pentane) containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the 1% TEA/Hexanes solution.
-
Equilibration: Flush with 2 CVs of your starting eluent (e.g., 5% EtOAc/Hexanes) without TEA to remove excess free base.
-
Critical Note: Do not leave excess TEA in the mobile phase if your compound is base-sensitive (prone to elimination). The goal is to cap the silanols, not run a basic column.
-
-
Loading: Load your sample. If the crude is an oil, dissolve in a minimum amount of DCM/Hexanes (1:1). Avoid loading in pure DCM , as the high polarity can induce immediate local heating and polymerization.
-
Elution: Run the column using your gradient. Collect fractions into tubes containing a drop of solvent to keep them dilute immediately.
Protocol B: Neutral Alumina (The "Safe Haven")
Use this for highly unstable substrates where silica fails regardless of TEA treatment.
The Logic: Neutral Alumina (Brockmann Grade III) is less acidic than silica and has a lower surface area, reducing the residence time and the probability of surface-catalyzed decomposition.
Step-by-Step Workflow:
-
Deactivation: Purchase Neutral Alumina (Brockmann I). Add 6% water (w/w) to convert it to Grade III . Shake well and let equilibrate for 2 hours.
-
Why? Grade I is too active and will irreversibly adsorb your thiazole.
-
-
Solvent Choice: Alumina is more polar than silica. You will need less polar solvents to move your compound. If you used 20% EtOAc/Hex on Silica, start with 5% EtOAc/Hex on Alumina.
-
Rapid Elution: Do not run a long gradient. Use a "Flash Filtration" approach:
Module 2: Non-Chromatographic Purification
User Query: "Can I avoid chromatography altogether?"
Scientist's Answer: Yes, and you should. Chromatography concentrates the sample, promoting self-alkylation.
Table 1: Solubility-Based Purification Strategies
| State of Crude | Method | Solvent System | Mechanism |
| Solid | Trituration | Cold Pentane or | The alkyl bromide is usually soluble in ether/pentane; the polar "tar" (quaternary salts) and succinimide (byproduct) are not. Filter and evaporate the filtrate. |
| Solid | Recrystallization | Hexane/DCM (Layering) | Dissolve in min. DCM, carefully layer Hexane on top. Place in freezer (-20°C). Avoid heating. |
| Oil | Precipitation | Dissolve oil in |
Module 3: Synthesis Optimization (Prevention)
Root Cause Analysis: The purity of the final product is often dictated by the reaction conditions.[3] Over-bromination (di-bromo species) is nearly impossible to separate from the mono-bromo product on silica because their
The "80% Rule":
-
Do not push the reaction to 100% conversion.
-
Stop the reaction (Wohl-Ziegler bromination with NBS) when the conversion reaches 80-85% .
-
Why? It is much easier to separate the starting material (non-polar methyl thiazole) from the product than it is to separate the di-bromo byproduct (formed at high conversion) from the product.
Visualizing the Instability
The following diagram illustrates the competing pathways that lead to yield loss.
Figure 1: Degradation pathways of alkyl bromide thiazoles. Note that silica gel can catalyze both hydrolysis and elimination, while high concentration promotes self-alkylation.
Decision Tree: Purification Strategy
Follow this logic flow to select the correct method for your specific intermediate.
Figure 2: Strategic decision tree for selecting the purification method based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I distill my alkyl bromide thiazole?
A: Generally, no . Most thiazole alkyl bromides have high boiling points. The heat required for distillation (
Q: How should I store these intermediates?
A: Store them as solids if possible. If they are oils, store them as a dilute solution in a non-nucleophilic solvent (like Benzene or Toluene) at
Q: My compound streaks on the TLC plate. What does this mean? A: Streaking usually indicates decomposition on the plate or strong interaction with the silica. Try running the TLC with 1% Triethylamine in the developing solvent. If the spot tightens up, your compound is acid-sensitive, and you should use Protocol A (TEA-deactivated column).
References
-
Silica Gel Deactivation
-
Thiazole Synthesis & Instability
-
Purification Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. reddit.com [reddit.com]
- 7. 4-(4-bromophenyl)-2-methyl-1,3-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Debromination in Thiazole Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions during heterocycle construction.
One of the most persistent issues in the Hantzsch thiazole synthesis—the condensation of
FAQ & Troubleshooting Guide
Q1: What are the primary mechanistic pathways that lead to debromination during Hantzsch thiazole synthesis?
Expert Insight: Debromination is not a random artifact; it is a competing thermodynamic sink driven by two distinct mechanisms 1, 2:
-
Single Electron Transfer (SET) / Radical Pathway:
-Bromoketones are highly susceptible to SET from electron-rich species (such as the thiourea itself or photo-excited intermediates). This transfer generates a radical anion that rapidly ejects a bromide ion. The resulting -acyl radical abstracts a hydrogen atom (HAT) from the solvent or reagents, yielding the unbrominated ketone 3. -
Halogenophilic Attack (Ionic Pathway): The sulfur atom of a thiourea acts as a "soft" nucleophile. While the desired pathway is an
attack at the -carbon, the sulfur can alternatively attack the "soft" bromine atom. This halogenophilic attack generates a sulfenyl bromide intermediate and an enolate. Upon aqueous workup or interaction with protic solvents, the enolate protonates to form the debrominated ketone.
Caption: Mechanistic bifurcation in Hantzsch synthesis: SN2 vs. Debromination.
Q2: How can I differentiate between a radical-mediated and a nucleophile-mediated debromination in my workflow?
-
If the debromination side product is eliminated , your reaction is suffering from a SET/radical pathway. You should focus on degassing your solvents (to remove
radical initiators) and shielding the reaction from ambient light. -
If the debromination persists , the mechanism is ionic (halogenophilic attack). You must alter the thermodynamic environment by changing the solvent polarity or lowering the temperature.
Caption: Decision tree for diagnosing and resolving debromination side reactions.
Q3: What specific reaction conditions should I optimize to minimize this side reaction?
Expert Insight: The key is to manipulate the activation energy barriers to favor the
-
Temperature Control: Halogenophilic attack and SET pathways typically have higher activation energies than the highly favored
attack. Reducing the reaction temperature from reflux to 40–45 °C suppresses the undesired thiazole cleavage and debromination 4. -
Solvent Selection: Protic solvents (like ethanol) readily provide the protons necessary to trap the enolate intermediate, driving the halogenophilic equilibrium toward the debrominated ketone. Switching to a polar aprotic solvent (like THF or Acetonitrile) starves the enolate of protons, allowing it to revert and proceed down the desired
pathway. -
Addition Rate: High local concentrations of thiourea favor complex multimeric interactions that lead to SET. Dropwise addition maintains a low steady-state concentration of the nucleophile.
Table 1: Quantitative Impact of Reaction Conditions on Thiazole vs. Debrominated Ketone Yield
| Solvent System | Temperature | Addition Method | Target Thiazole Yield (%) | Debrominated Ketone (%) |
| Ethanol (Protic) | 78 °C (Reflux) | Bolus (All at once) | 45% | 35% |
| Ethanol (Protic) | 45 °C | Dropwise (1 hr) | 68% | 15% |
| THF (Aprotic) | 45 °C | Dropwise (1 hr) | 85% | < 5% |
| THF + 10 mol% TEMPO | 45 °C | Dropwise (1 hr) | 88% | < 2% |
Note: Data synthesized from standard optimization profiles of
Q4: Can you provide a self-validating, step-by-step protocol for synthesizing a thiazole while suppressing debromination?
Expert Insight: The following protocol is designed as a self-validating system. By controlling the addition rate and temperature, you inherently restrict the reaction to the kinetic
Optimized Hantzsch Thiazole Synthesis Protocol
-
Step 1: Reagent Preparation & Degassing. Dissolve the
-bromoketone (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried round-bottom flask. Sparge the solution with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can initiate radical debromination 3. -
Step 2: Temperature Control. Submerge the reaction flask in a temperature-controlled oil bath set strictly to 45 °C. Causality: This provides enough thermal energy to overcome the
activation barrier while remaining below the threshold for significant halogenophilic attack 4. -
Step 3: Controlled Addition. Dissolve the thiourea (1.1 equiv) in a minimum volume of anhydrous THF. Load this into a syringe pump or dropping funnel. Add the thiourea solution dropwise over 60 minutes. Causality: This prevents the high local concentrations that trigger single-electron transfer networks.
-
Step 4: Monitoring & Cyclization. Allow the reaction to stir at 45 °C for 2–4 hours. Monitor via LC-MS or TLC. The intermediate thiouronium salt will form first, followed by in situ cyclization and dehydration.
-
Step 5: Workup. Once the starting material is consumed, cool to room temperature. Avoid highly basic aqueous workups (which can degrade sensitive intermediates). Quench with a saturated
solution, extract with Ethyl Acetate, dry over anhydrous , and concentrate under reduced pressure.
Q5: What if I am doing a downstream palladium-catalyzed cross-coupling on a bromothiazole and observe debromination?
Expert Insight: If your thiazole is already formed and you are attempting a Suzuki or Buchwald-Hartwig coupling on a brominated thiazole core, debromination (hydrodehalogenation) is a completely different mechanistic beast. In Pd-catalysis, the electron-rich nature of the thiazole ring facilitates
References
- BenchChem Technical Support. "Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings." BenchChem.
- Uzelac, E.J.; Rasmussen, S.C. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." ResearchGate.
- K. K. et al. "Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors." PMC / NIH.
- PNAS. "On the mechanism of photodriven hydrogenations of N2 and other substrates by Hantzsch ester: Buffer is key to reactive H-atom donors." PNAS.
- ACS Publications. "Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis." Chemical Reviews.
Sources
Technical Support Center: Alkylation Protocols for Thiazole Intermediates
Subject: Optimization of Solvents for
Executive Summary
You are working with 2-Bromo-5-(bromomethyl)-4-methylthiazole , a bifunctional electrophile critical in the synthesis of antivirals like Ritonavir. This molecule presents a classic chemoselectivity challenge:
-
Position 5 (Bromomethyl): A highly reactive benzylic-like halide. This is your target for
chemistry. -
Position 2 (Heteroaryl Bromide): An
hybridized bromide. It is inert to conditions but susceptible to metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald) or under forcing conditions.
Core Directive: To achieve high yield at Position 5 without degrading the thiazole ring or affecting Position 2, you must select a solvent that maximizes the "naked" nucleophilicity of your reagent while minimizing solvolysis (hydrolysis) of the sensitive bromomethyl group.
Solvent Selection Matrix
The choice of solvent dictates the reaction rate and the ease of downstream purification. We categorize solvents based on their Dielectric Constant (
| Solvent Class | Solvent | Rate Enhancement | Workup Difficulty | Recommendation | Technical Notes |
| Polar Aprotic (Tier 1) | DMF / DMSO | ⭐⭐⭐⭐⭐ (Highest) | High (High BP, water miscible) | Ideal for sluggish nucleophiles | Solvates cations ( |
| Polar Aprotic (Tier 1) | Acetonitrile (MeCN) | ⭐⭐⭐⭐ | Low (Low BP, azeotropes) | Best Balance | Excellent rate enhancement. Easy to remove by rotovap. Compatible with most amines and thiols. |
| Polar Aprotic (Tier 2) | Acetone | ⭐⭐⭐ | Low | Specific Use Only | Ideal for Finkelstein conditions (adding NaI). WARNING: Do not use with primary amines (forms Schiff bases). |
| Polar Aprotic (Tier 2) | THF | ⭐⭐ | Low | General Purpose | Good solubility for organic nucleophiles. Slower rate than DMF/MeCN but easier to dry. |
| Polar Protic | Methanol / Ethanol | ⭐ (Slow) | Low | AVOID | H-bonding "cages" the nucleophile, drastically slowing |
| Non-Polar | Toluene / DCM | ⭐ | Low | Biphasic Only | Poor solubility for ionic nucleophiles. Requires Phase Transfer Catalysts (e.g., TBAB) to work. |
Decision Logic & Mechanism
Visualizing Reactivity
The diagram below illustrates the divergent reactivity of the two bromine atoms and the solvent decision logic.
Figure 1: Reactivity map distinguishing the inert C2-bromide from the reactive C5-bromomethyl group, guiding solvent choice based on nucleophile type.
Validated Protocol: Alkylation
Scenario: Alkylation of a secondary amine or thiol. Standard Solvent: Acetonitrile (MeCN).
Materials
-
Substrate: 2-Bromo-5-(bromomethyl)-4-methylthiazole (1.0 eq)
-
Nucleophile: Amine or Thiol (1.1 – 1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Anhydrous Acetonitrile (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).-
Why: The bromomethyl group is moisture-sensitive. Wet solvents lead to alcohol impurities.
-
-
Dissolution: Dissolve the nucleophile and base in Anhydrous MeCN. Stir for 10 minutes.
-
Addition: Cool the mixture to 0°C. Add the thiazole substrate dropwise as a solution in MeCN.
-
Why: Exothermic reactions can degrade the thiazole. Slow addition prevents local overheating and dimerization.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Expectation: Reaction is usually complete within 2–4 hours.
-
Note: The 2-Br position will remain intact.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
-
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<50%) | Nucleophile is too weak or salt is insoluble. | Switch to DMF. If using MeCN, add NaI (0.1 eq) . This generates the corresponding iodomethyl intermediate in situ (Finkelstein reaction), which is 100x more reactive. |
| Impurity: M+17 (Hydroxyl) | Hydrolysis of the bromomethyl group. | Check Solvent Water Content. Ensure MeCN is anhydrous (<50 ppm water). Avoid using hydroxide bases (NaOH/KOH); use Carbonates or DIPEA. |
| Impurity: Dimerization | Nucleophile reacting with two equivalents of thiazole. | Stoichiometry Check. Ensure the nucleophile is in excess (1.1–1.5 eq). Add the thiazole slowly to the nucleophile, not the other way around. |
| Precipitate in Reaction | Formation of HBr salts (if using amine nucleophile). | Normal. This is the byproduct (Amine·HBr). Filter it off or wash it out during workup. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol or Methanol to make the reaction "greener"? A: No. Polar protic solvents will hydrogen-bond to your nucleophile, significantly reducing the reaction rate. More importantly, alcohols will compete as nucleophiles, attacking the bromomethyl group to form the ether byproduct (solvolysis).
Q: Is the 2-Bromo position stable?
A: Yes. Under standard
Q: The substrate is a lachrymator. How should I handle it? A: The bromomethyl group makes this compound a potent lachrymator (tear gas effect).
-
Always handle in a functioning fume hood.
-
Quench all glassware and syringes with a dilute solution of amine (e.g., ammonia or ethanolamine) before removing them from the hood to destroy residual alkylating agent.
Q: My nucleophile is an amine. Can I use Acetone? A: Caution. If your nucleophile is a primary amine, avoid Acetone. It can react with the amine to form an imine (Schiff base), consuming your starting material. Use Acetonitrile or THF instead.
References
-
Ritonavir Synthesis & Thiazole Chemistry
-
Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1998, 41(4), 602–617.
-
-
Reaction Mechanism (
Solvents):-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Substitution).
-
-
Finkelstein Modification
-
Bordwell, F. G., et al. "Nucleophilic Reactivities of Halide Ions in Aprotic Solvents." Journal of the American Chemical Society, 1951, 73(5), 2251–2253.
-
Technical Support Center: Handling Moisture-Sensitive Bromomethyl Heterocycles
Core Directive & Scope
The Challenge: Bromomethyl heterocycles (e.g., 2-(bromomethyl)pyridine, 4-(bromomethyl)thiazole) are chemically schizophrenic. They possess a highly electrophilic carbon prone to nucleophilic attack, yet they often contain a basic nitrogen within the ring. This duality creates two primary failure modes:
-
Hydrolysis: Rapid reaction with ambient moisture to form alcohols and HBr.
-
Self-Quaternization (Autocatalysis): The heterocyclic nitrogen of one molecule attacks the alkyl bromide of another, leading to insoluble polymers or "black tars."
This guide replaces generic handling advice with specific, field-proven protocols to arrest these degradation pathways.
Storage & Stability: The "Black Tar" Phenomenon
Q: I bought a white solid, but after two weeks in the fridge, it turned into a sticky brown tar. What happened?
A: You likely witnessed intermolecular self-quaternization , accelerated by moisture-induced HBr formation.
The Mechanism:
Unlike simple benzyl bromides, heterocyclic analogs are their own nucleophiles. If stored as a free base, the ring nitrogen (
-
Trigger: Trace moisture hydrolyzes a small fraction, releasing HBr.
-
Acceleration: The HBr protonates some ring nitrogens, but the remaining free bases undergo
attack on each other. -
Result: A polymeric quaternary ammonium salt (the "tar").
The Protocol: The "Acid-Lock" Strategy
Always store these compounds as their Hydrobromide (HBr) salts whenever possible. The protonated nitrogen (
| State | Stability | Storage Condition | Shelf Life |
| HBr Salt | High | Desiccator, +4°C, Argon | 6–12 Months |
| Free Base | Low | -20°C, Glovebox/Schlenk, Dark | < 2 Weeks |
| In Solution | Moderate | Anhydrous solvent (DCM/THF), -20°C | Use immediately |
Q: How do I verify if my compound is still usable?
A: Do not rely on color alone. Run a
-
Good Material: Sharp singlet for
(typically 4.5–4.8 ppm). -
Degraded Material: Broadening of peaks, appearance of downfield signals (
> 5.0 ppm) indicating pyridinium species, or alcohol peaks ( 4.6 ppm for ).
Reaction Setup: Handling & Solvents
Q: I need the free base for my reaction, but I only have the salt. How do I "free" it without degrading it?
A: Perform a Cold Biphasic Neutralization . Do not use solid base in a single phase; the heat of neutralization will trigger polymerization.
Step-by-Step Protocol:
-
Suspend: Suspend the HBr salt in DCM (Dichloromethane) cooled to 0°C.
-
Neutralize: Add cold, saturated aqueous
(or ) slowly. -
Extract: Rapidly separate the organic layer.
-
Dry: Dry over
(Avoid as it can coordinate with nitrogens). -
Use: Filter and use the solution immediately. Do not concentrate to dryness unless absolutely necessary.
Q: My alkylation yield is low (30%), and I see unreacted starting material. I dried my solvent with sieves. What went wrong?
A: "Dried with sieves" is often insufficient for these hyper-electrophiles. You likely have trace water competition .
The 50 ppm Rule: Bromomethyl heterocycles react with water orders of magnitude faster than many carbon nucleophiles. Standard "dry" solvents (50–100 ppm water) can consume significant reagent.
Corrective Action:
-
Quantify: Use Karl Fischer (KF) Titration .[1][2] Ensure water content is < 10 ppm .
-
Scavenge: Add a non-nucleophilic scavenger like 3Å Molecular Sieves directly to the reaction vessel (activated at 300°C).
-
Concentration: Run the reaction at higher concentrations (0.5 M – 1.0 M) to favor the bimolecular reaction with your nucleophile over pseudo-first-order hydrolysis with solvent moisture.
Purification: The Silica Gel Trap
Q: My crude NMR looked clean, but after flash chromatography, I lost 80% of my mass.
A: You fell into the Silica Acidity Trap . Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity protonates the heterocycle, causing it to stick (streak) or catalyzing hydrolysis/decomposition on the column.
The Solution: Buffered Silica Chromatography You must neutralize the stationary phase before and during the run.
Protocol: The 1% TEA Method
-
Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .
-
The Mobile Phase: Maintain 0.5% to 1% TEA in your solvent system throughout the gradient.
-
Loading: Load the sample using a liquid injection (DCM) rather than dry-loading on silica, which concentrates the compound on acidic sites.
Note: If TEA interferes with downstream steps, wash the purified fractions with saturated
Visualizing the Failure Modes
The following diagram illustrates the "Cycle of Destruction" that occurs when these compounds are mishandled, highlighting why the HBr salt form is the only stable storage option.
Figure 1: The degradation pathways of bromomethyl heterocycles. Note how HBr generation creates a feedback loop, and self-quaternization leads to irreversible tar formation.
Safety: Handling Lachrymators
Warning: Bromomethyl heterocycles are potent lachrymators (tear agents) and alkylating agents. They can cause permanent eye damage and severe respiratory irritation.
Essential Safety Controls:
-
The "Dirty" Hood: Designate a specific fume hood for weighing and handling. Line the surface with a disposable absorbent pad.
-
Decontamination Solution: Keep a beaker of 10% aqueous NaOH or 5% ethanolic amine (e.g., ethanolamine) ready. Dip all spatulas, needles, and glassware into this solution immediately after use to quench the alkylating agent before washing.
-
Double Gloving: Use a nitrile-under-neoprene glove combination if handling large quantities (>1g).
References
-
Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide Product Safety & Handling. (Accessed 2024). Link
-
BenchChem Technical Support. Purification of Secondary Alkyl Amines & Acid Sensitive Compounds. (Detailed protocol on TEA buffering). Link
-
Metelski, P. D., et al. "Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes."[3] Inorganic Chemistry 39.12 (2000): 2434-2439.[3] (Mechanistic insights into bromide solvolysis). Link
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (Standard Schlenk and drying protocols). Link
-
Loba Chemie. Material Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. (Stability data). Link
Sources
Technical Support Center: Optimizing NBS Bromination of Methylthiazoles
Welcome to the Advanced Technical Support Guide for the bromination of methylthiazole scaffolds. When functionalizing methylthiazoles, N-Bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a controlled, low concentration of reactive bromine species. However, the thiazole scaffold presents a strict regioselectivity challenge: bromination can occur either at the activated C-5 position of the heteroaromatic ring or at the pendant methyl group.
As an application scientist, controlling this mechanistic bifurcation is the key to optimizing your yield and preventing complex, inseparable product mixtures.
Mechanistic Workflows & Regioselectivity
The pathway your reaction takes is entirely dictated by your choice of solvent and the presence (or absence) of radical initiators.
Reaction bifurcation of methylthiazole bromination via radical vs. electrophilic pathways.
Frequently Asked Questions (FAQs)
Q1: How do I force the reaction to selectively brominate the methyl group rather than the thiazole ring? A1: To target the methyl group, you must suppress heterolytic cleavage and promote homolytic cleavage of the N–Br bond. This is achieved by using strictly non-polar solvents (e.g., trifluorotoluene or CCl₄) and introducing a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) under thermal reflux[1]. Causality: The non-polar solvent destabilizes ionic bromonium species (preventing ring attack), while the initiator generates bromine radicals that abstract a hydrogen from the methyl group. The resulting carbon radical is highly favored due to its resonance-delocalized (allylic/benzylic-like) stability.
Q2: Why am I observing significant dibromination at the methyl group, and how can I stop it? A2: Dibromination is a kinetic issue. The monobrominated product (bromomethylthiazole) often exhibits comparable or even higher reactivity toward radical abstraction than the starting material. Causality & Solution: To mitigate over-oxidation, strictly control your NBS stoichiometry to 0.95–1.05 equivalents. Running the reaction at higher dilutions limits the bimolecular collision rate between the monobrominated product and active bromine radicals. Note that for highly deactivated substrates, pushing the reaction to completion may require up to 1.75 equivalents of NBS, but this must be balanced against the risk of dibromination[1].
Q3: If I want to brominate the C-5 position of the thiazole ring, what parameters must change? A3: Switch to a polar solvent like N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) and omit all radical initiators[2],[3]. Causality: Polar solvents stabilize the transient bromonium (Br⁺) species required for Electrophilic Aromatic Substitution (EAS). Due to the electron-withdrawing nature of the thiazole nitrogen, the C-2 position is deactivated, making the C-5 position the most nucleophilic site for electrophilic attack[2],[3].
Troubleshooting Guide
| Observation | Mechanistic Cause | Actionable Solution |
| Incomplete Conversion (Radical) | Initiator degradation (AIBN half-life is short at reflux) or poor light penetration due to suspended NBS. | Add AIBN in two or three portions over the course of the reaction[1]. Ensure vigorous stirring to keep NBS suspended. |
| Ring Bromination in Radical Protocol | Trace moisture or excessive solvent polarity is facilitating an ionic EAS pathway. | Rigorously dry solvents over molecular sieves. Switch from dichloromethane/chloroform to strictly non-polar trifluorotoluene. |
| Product Degradation Post-Workup | Bromomethylthiazoles are highly reactive alkylating agents; they can self-condense or hydrolyze upon heating. | Concentrate the organic layer in vacuo at low temperatures (<30 °C). Store the purified product at -20 °C under argon. |
| Persistent Orange Color | Unreacted electrophilic bromine species remaining in solution. | Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce active bromine to inert bromide[2]. |
Self-Validating Experimental Protocols
Protocol A: Radical Side-Chain Bromination (Bromomethylthiazole)[1]
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the methylthiazole (1.0 equiv) in anhydrous trifluorotoluene (0.2 M).
-
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.10 equiv). The mixture will appear as a dense orange suspension.
-
Initiation: Heat the flask to reflux.
-
Self-Validation Check 1 (Visual): As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (which is less dense) will float to the surface. The orange color will fade to a pale yellow/white suspension.
-
Workup: Upon complete consumption of the starting material, cool to room temperature, concentrate in vacuo, dilute with water, and extract thrice with dichloromethane[1]. Dry over Na₂SO₄ and concentrate at <30 °C.
-
Self-Validation Check 2 (NMR): Confirm success via ¹H NMR. The starting material's methyl singlet (~2.7 ppm) must disappear, replaced by a new downfield singlet integrating to 2H (~4.5–4.7 ppm) corresponding to the -CH₂Br group.
Protocol B: Electrophilic Ring Bromination (5-Bromo-methylthiazole)[2],[3]
-
Setup: Dissolve the methylthiazole (1.0 equiv) in anhydrous CHCl₃ or DMF (0.3 M) and cool to 0 °C[2].
-
Reagent Addition: Slowly add NBS (1.1 equiv) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours[2],[3].
-
Quench & Self-Validation Check 1 (Visual): Add saturated aqueous Na₂S₂O₃. The immediate discharge of any residual yellow/orange color validates the complete reduction of unreacted brominating agents[2].
-
Workup: Dilute with dichloromethane, wash extensively with water (critical if using DMF to remove the solvent) and brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check 2 (NMR): In the ¹H NMR spectrum, the aromatic C5-H proton (typically visible at 7.1–7.5 ppm) will completely disappear, while the C-2 or C-4 methyl singlet (~2.7 ppm) remains perfectly intact[2].
Quantitative Data Summary
| Target Site | Reagents | Solvent | Temp / Time | Selectivity | Typical Yield |
| C-5 (Ring) | NBS (1.1 eq) | CHCl₃ | 0 °C to RT, 4 h | >95% Ring | 85–96%[2] |
| C-5 (Ring) | NBS (1.0 eq) | DMF | RT, 3 h | >95% Ring | ~91%[3] |
| Methyl (Side-chain) | NBS (1.05–1.75 eq), AIBN (0.1 eq) | PhCF₃ or CCl₄ | Reflux, 2–4 h | ~80% Side-chain | 60–80%[1] |
References
-
Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]
-
Title: Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
Validation & Comparative
1H NMR chemical shift of CH2Br in 5-(bromomethyl) thiazoles
The following guide details the 1H NMR chemical shift analysis of 5-(bromomethyl)thiazoles, structured for researchers in medicinal chemistry.
Executive Summary
The precise identification of the 5-(bromomethyl)thiazole moiety is a critical checkpoint in the synthesis of antiviral and antineoplastic agents (e.g., Ritonavir analogues). In 1H NMR spectroscopy (CDCl₃), the methylene protons (–CH₂Br ) at the 5-position typically resonate in the δ 4.60 – 4.85 ppm range. This signal is distinctively diagnostic but can be easily confused with 4-isomer analogues or corresponding chlorides without careful scrutiny of electronic environments.
Part 1: Comparative Chemical Shift Analysis
The chemical shift of the bromomethyl group is heavily influenced by the electron density of the thiazole ring positions. The 2-position is the most electron-deficient (between N and S), while the 5-position is relatively more electron-rich than the 2-position but still aromatic.
Table 1: Regioisomeric Comparison of Bromomethyl Thiazoles (CDCl₃)
| Regioisomer | Structure | δ (–CH₂Br) ppm | Electronic Driver |
| 5-(Bromomethyl) |
ngcontent-ng-c2699131324="" class="ng-star-inserted"> | 4.60 – 4.80 | Balanced inductive effect; |
| 4-(Bromomethyl) | 4.50 – 4.70 | ||
| 2-(Bromomethyl) | 4.80 – 5.00 | Most deshielded; Flanked by N and S (strong -I effect).[1] |
Note: Comparison with Chloromethyl analogues: The corresponding 5-(chloromethyl)thiazole signals are typically observed slightly downfield (δ 4.80 – 4.95 ppm) due to the higher electronegativity of Chlorine vs. Bromine.
Mechanistic Insight: Why the Shift?
-
Deshielding Zone: The aromatic ring current of the thiazole combined with the electronegativity of the bromine atom (approx. 2.96 Pauling scale) shifts the aliphatic methyl signal from ~2.5 ppm (in 5-methylthiazole) down to ~4.7 ppm.
-
Solvent Effects: In polar aprotic solvents like DMSO-d₆ , this signal often shifts downfield by 0.1–0.2 ppm due to solvent-solute dipole interactions.
Part 2: Experimental Protocols
The most reliable route to 5-(bromomethyl)thiazoles is the radical bromination of 5-methylthiazoles. Unlike the Hantzsch synthesis used for 4-isomers, this method directly functionalizes the intact aromatic core.
Protocol: Radical Bromination of 5-Methylthiazole
Reagents:
-
Substrate: 5-Methylthiazole (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: CCl₄ or Benzotrifluoride (PhCF₃) – PhCF₃ is a greener alternative.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methylthiazole in anhydrous PhCF₃ (0.2 M concentration) under an Argon atmosphere.
-
Addition: Add NBS and AIBN in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated when the suspension turns from yellow to white (succinimide formation).
-
Monitoring: Monitor by TLC or 1H NMR.
-
Endpoint: Disappearance of the methyl singlet at δ 2.50 ppm .
-
Product: Appearance of the methylene singlet at δ 4.70 ppm .
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
-
Caution: The product is a potent lachrymator and is thermally unstable. Use immediately or store at -20°C.
-
Part 3: Visualization of Synthesis & Logic
The following diagram illustrates the synthetic pathway and the critical decision points based on NMR validation.
Figure 1: Reaction pathway for the synthesis of 5-(bromomethyl)thiazole, highlighting the NMR shift transition from precursor to product.
Part 4: Troubleshooting & Validation
When analyzing the spectrum, potential impurities can mimic the target signal. Use this validation checklist:
| Signal (ppm) | Multiplicity | Identity | Cause/Remedy |
| 2.50 | Singlet | Unreacted 5-Methylthiazole | Reaction incomplete. Add 0.1 eq initiator and reflux longer. |
| 4.48 | Singlet | Benzyl Bromide impurity | Contamination if using benzyl-protected precursors. |
| 4.85 | Broad Singlet | 5-Hydroxymethylthiazole | Hydrolysis of product. Check for broad -OH peak. |
| 6.60 - 6.80 | Singlet | 5-(Dibromomethyl)thiazole | Over-bromination. Control stoichiometry (keep NBS < 1.05 eq). |
References
-
BenchChem. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2.[2] Retrieved from
-
National Institutes of Health (NIH). 5-(Bromomethyl)thiazole | C4H4BrNS - PubChem. Retrieved from
-
Google Patents. WO2022225941A1 - Carboxy-benzimidazole GLP-1R modulating compounds. (Contains comparative NMR data for thiazole intermediates). Retrieved from
-
Google Patents. US5034404A - Guanidine derivatives, their production and insecticides. (Synthesis of 2-bromo-5-(bromomethyl)thiazole). Retrieved from
Sources
Technical Guide: Mass Spectrometry Fragmentation & Analysis of Dibrominated Thiazoles
This guide provides a technical analysis of the mass spectrometry (MS) behavior of dibrominated thiazoles. It is designed for analytical chemists and drug discovery researchers requiring precise structural elucidation and validation protocols.
Executive Summary & Comparison
Dibrominated thiazoles serve as critical scaffolds in the synthesis of fungicides, radiopharmaceuticals, and antitumor agents (e.g., bleomycin analogs). In mass spectrometry, they exhibit a unique "performance" characteristic defined by their isotopic signature and fragmentation stability.[1]
Unlike chlorinated or non-halogenated analogs, dibrominated thiazoles provide a self-validating spectral fingerprint . The presence of two bromine atoms creates a distinct triplet pattern that allows for rapid filtering of background noise in complex biological matrices (e.g., plasma, urine).
Comparative Performance Matrix
| Feature | Dibrominated Thiazole | Dichlorinated Thiazole | Monobrominated Thiazole |
| Isotopic Pattern | 1 : 2 : 1 Triplet (M, M+2, M+4) | 9 : 6 : 1 (M, M+2, M+4) | 1 : 1 Doublet (M, M+2) |
| Spectral Width | ~4 Da spread | ~4 Da spread | ~2 Da spread |
| Identification Confidence | High (Pattern is statistically rare in nature) | Moderate (Cl pattern mimics some overlaps) | Moderate |
| Fragmentation Logic | Sequential radical loss (Br[2][3]•) followed by ring opening | HCl loss or radical loss | Radical loss |
| Mass Defect | Negative (Br mass < Integer) | Positive | Negative |
The Isotopic Fingerprint: A Self-Validating System
The "performance" of dibrominated thiazoles in MS is anchored in the natural abundance of Bromine isotopes:
When a molecule contains two bromine atoms, the probability distribution follows a binomial expansion
-
M (100%):
-
M+2 (200%):
(and ) -
M+4 (100%):
Validation Rule: If your molecular ion cluster does not deviate by more than ±10% from the 1:2:1 intensity ratio, the presence of dibromine is statistically confirmed.
Visualization: Isotopic Probability Logic
Figure 1: Statistical probability tree generating the characteristic 1:2:1 isotopic signature of dibrominated compounds.
Fragmentation Pathways & Mechanisms
The fragmentation of dibrominated thiazoles under Electrospray Ionization (ESI) or Electron Impact (EI) follows a specific hierarchy of bond energies. The C-Br bond is generally weaker than the thiazole ring bonds, leading to a "stripping" mechanism before ring disintegration.
Primary Pathway: Sequential Dehalogenation
-
Step 1: Radical Loss of Br. The molecular ion
(in EI) or protonated molecule (in ESI) loses a bromine radical (Br•, 79/81 Da).[4][5]-
Diagnostic: The resulting fragment ion will exhibit a 1:1 doublet pattern , confirming it still retains one bromine atom.[2]
-
-
Step 2: Secondary Dehalogenation. Loss of the second Br atom.
-
Diagnostic: The isotopic pattern collapses to a singlet (assuming no other heteroatoms like S/Cl are influencing the pattern significantly).
-
Secondary Pathway: Thiazole Ring Cleavage (RDA)
Thiazole rings typically undergo Retro-Diels-Alder (RDA) type cleavages or specific bond scissions:
-
Loss of HCN (27 Da): Common in 2-substituted thiazoles.
-
Loss of CS (44 Da): Cleavage of the C-S bonds.
-
Loss of R-CN: If the thiazole has a substituent at the 2-position.
Visualization: Fragmentation Decision Tree
Figure 2: Hierarchical fragmentation pathway. Note the transition from 1:2:1 pattern to 1:1 pattern upon first bromine loss.
Experimental Protocol: LC-MS/MS Workflow
To accurately characterize these compounds, the following protocol ensures optimal ionization and detection limits.
A. Sample Preparation[4][6]
-
Solvent: Dissolve 1 mg of dibromothiazole in Methanol (MeOH) . Avoid DMSO if possible as it can suppress ionization in ESI.
-
Dilution: Dilute to 1 µg/mL (1 ppm) with 50:50 MeOH:Water + 0.1% Formic Acid.
B. LC-MS Conditions (Recommended)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (Thiazole nitrogen is basic).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. (Brominated compounds are lipophilic and will elute late).
-
Cone Voltage: 20-30V (Low voltage preserves the molecular ion cluster for isotopic validation).
-
Collision Energy (CID): Ramp 10-40 eV to observe sequential Br loss.
C. Data Analysis (Self-Validation Steps)
-
Extract Ion Chromatogram (EIC): Extract the exact mass of the
isotopologue. -
Verify Triplet: Check the MS1 spectrum at the peak apex. Does it match the 1:2:1 ratio?
-
MS/MS Confirmation: Select the M+2 peak (containing one
and one ) for fragmentation.-
Why? Fragmenting the M+2 ion gives the cleanest view of the subsequent 1:1 doublet in the daughter spectrum.
-
References
-
Salem, M. A. I., et al. (2014).[6] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry. [Link]
-
Doc Brown's Chemistry. "Interpreting the mass spectrum of 1,2-dibromoethane (Isotopic Patterns)." Doc Brown's Chemistry Indices. [Link]
-
Chemistry Steps. "Isotopes in Mass Spectrometry: Cl and Br Patterns." Chemistry Steps Educational Resources. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. asianpubs.org [asianpubs.org]
- 4. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. article.sapub.org [article.sapub.org]
The Application Scientist's Guide to Halomethylthiazoles: Chloromethyl vs. Bromomethyl Reactivity
Executive Summary
Halomethylthiazoles—specifically 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole—are indispensable electrophilic building blocks in modern medicinal chemistry. They are the foundational scaffolds used to synthesize complex active pharmaceutical ingredients (APIs), including the HIV protease inhibitor Ritonavir and the pharmacokinetic enhancer Cobicistat [2], [3].
Selecting the correct halomethyl derivative is not merely a matter of availability; it is a strategic decision balancing thermodynamic stability against kinetic reactivity. This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic trade-offs, and field-proven experimental protocols.
Mechanistic Foundations: The Stability-Reactivity Trade-off
The reactivity of halomethylthiazoles is governed by the principles of bimolecular nucleophilic substitution (
-
4-(Bromomethyl)thiazole exhibits superior kinetic reactivity. The carbon-bromine (C-Br) bond has a lower bond dissociation energy (~285 kJ/mol), and the bromide ion is highly polarizable, making it an excellent leaving group [1]. However, this extreme electrophilicity comes at a cost: the molecule is highly prone to spontaneous self-alkylation (quaternization of the basic thiazole nitrogen of adjacent molecules) and degradation, complicating long-term storage.
-
4-(Chloromethyl)thiazole possesses a significantly stronger carbon-chlorine (C-Cl) bond (~339 kJ/mol) [1]. While this inherently lowers its
reaction rate compared to the bromo-analog, it provides exceptional shelf stability, especially when isolated as a hydrochloride salt. This stability makes it the preferred choice for bulk industrial synthesis [2].
Caption: Logical trade-offs between stability and reactivity in halomethylthiazoles.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactive differences between the two halomethylthiazoles to guide synthetic planning.
| Parameter | 4-(Chloromethyl)thiazole | 4-(Bromomethyl)thiazole | Mechanistic Rationale |
| Relative | Moderate | High | Bromide is a superior, more polarizable leaving group [1]. |
| C-X Bond Strength | ~339 kJ/mol | ~285 kJ/mol | Weaker C-Br bond lowers the activation energy for substitution[1]. |
| Storage Stability | High (as HCl salt) | Low to Moderate | High reactivity of the bromo-analog leads to spontaneous self-alkylation. |
| Handling Requirement | Standard ambient (salt form) | Often generated in situ | Bromomethyl derivatives degrade rapidly if not stored rigorously at sub-zero temperatures. |
| Primary Application | Bulk API synthesis (e.g., Ritonavir) | Specialized, sterically hindered | Chlorine provides a scalable balance of shelf-life and reactivity [2]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific conditions are chosen.
Protocol A: N-Alkylation using 4-(Chloromethyl)thiazole Hydrochloride
Objective: Synthesize a secondary amine intermediate via
-
Preparation: Suspend 1.0 equivalent of 4-(chloromethyl)thiazole hydrochloride in anhydrous acetonitrile (
). Rationale: Aprotic polar solvents accelerate reactions by leaving the nucleophile unsolvated and highly reactive. -
Base Addition: Add 3.0 equivalents of anhydrous potassium carbonate (
). Stir for 15 minutes at room temperature. Validation: Visible slurry formation and mild effervescence indicate the successful free-basing of the thiazole. -
Nucleophile Addition: Add 1.2 equivalents of the target primary amine dropwise to prevent exothermic spiking.
-
Thermal Activation: Heat the reaction mixture to 60°C. Rationale: The ~339 kJ/mol C-Cl bond requires thermal energy to overcome the activation barrier [1].
-
Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Validation: The disappearance of the UV-active chloromethylthiazole spot confirms reaction completion.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition between water and dichloromethane (DCM) to remove water-soluble impurities.
Protocol B: In Situ Generation and Utilization of 4-(Bromomethyl)thiazole
Objective: Perform a rapid
-
Bromination: Dissolve 4-(hydroxymethyl)thiazole (1.0 eq) and carbon tetrabromide (
, 1.2 eq) in anhydrous DCM at 0°C. -
Activation: Slowly add triphenylphosphine (
, 1.2 eq) in small portions. Rationale: and react to form a highly reactive bromophosphonium intermediate, which converts the alcohol to the bromide. -
Validation: Stir for 30 minutes at 0°C. Verify complete conversion of the alcohol via TLC.
-
Immediate Substitution: Without isolation, add the sterically hindered nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) directly to the mixture at 0°C. Allow the mixture to warm to room temperature.
-
Workup: Quench with water, extract with DCM, and purify via flash chromatography to separate the target product from the triphenylphosphine oxide (
) byproduct.
Caption: In situ generation and immediate utilization workflow for bromomethylthiazole.
Conclusion
For standard syntheses and industrial scale-up, chloromethylthiazole is the superior reagent due to its excellent stability-to-reactivity ratio. However, when dealing with highly unreactive or sterically hindered nucleophiles where the C-Cl bond proves too robust, the in situ generation of bromomethylthiazole provides the necessary kinetic driving force to achieve high yields.
References
The Definitive Guide to HPLC Separation of Mono- and Di-Brominated Thiazoles: PFP vs. C18
As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in heterocyclic drug development is the chromatographic resolution of halogenated regioisomers. The synthesis of brominated thiazoles—whether via sequential bromination-debromination or direct electrophilic aromatic substitution—inevitably yields complex mixtures of mono-, di-, and tri-brominated species [1].
While separating a mono-bromothiazole from a di-bromothiazole is trivial due to significant differences in molecular weight and hydrophobicity, resolving positional isomers (e.g., 2,4-dibromothiazole vs. 2,5-dibromothiazole) is notoriously difficult. This guide objectively compares the performance of Pentafluorophenyl (PFP) columns against standard C18 and HILIC alternatives, providing the mechanistic causality and step-by-step protocols necessary to build a self-validating analytical method.
Mechanistic Insights: Why Standard Columns Fail (E-E-A-T)
To understand how to separate these compounds, we must first analyze the physicochemical nature of brominated thiazoles. The thiazole ring provides a rigid, planar, and electron-rich aromatic system. The addition of bromine atoms increases both the overall hydrophobicity (LogP) and the polarizability of the molecule.
-
The C18 Limitation: Standard Alkyl (C18/C8) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers like 2,4-dibromothiazole and 2,5-dibromothiazole possess virtually identical hydrophobic surface areas and LogP values, a C18 column cannot effectively differentiate them. This leads to critical pair co-elution, which can mask impurities during process scale-up [2].
-
The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase features an electron-deficient aromatic ring (acting as a Lewis acid) due to the highly electronegative fluorine atoms. This enables orthogonal retention mechanisms:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich thiazole ring.
-
Dipole-Dipole Interactions: The highly polarized C-F bonds interact with the localized dipole moments created by the specific positional placement of the bromine atoms.
-
Shape Selectivity: The rigid planar structure of the PFP phase offers steric recognition of the bulky bromine atoms [3].
Product Comparison: Selecting the Right Stationary Phase
The Champion: Pentafluorophenyl (PFP) Core-Shell Column
-
Mechanism: Hydrophobic + Dipole-Dipole +
+ Steric. -
Performance: Exceptional. PFP columns are the gold standard for halogenated aromatics. They easily recognize the minor charge localizations that distinguish 2-bromo from 4-bromo, and 2,4-dibromo from 2,5-dibromo isomers.
-
Best For: Reaction monitoring, final API purity analysis, and resolving critical regioisomer pairs.
The Standard: High-Coverage C18 Column (e.g., Zorbax Eclipse Plus)
-
Mechanism: Purely Hydrophobic (Dispersive).
-
Performance: Adequate for separating different degrees of bromination (e.g., des-bromo vs. mono-bromo vs. di-bromo), as demonstrated in extensive process development workflows [2]. However, it consistently fails to achieve baseline resolution (
) for positional isomers. -
Best For: General purity checks where regioisomeric byproducts are not a concern.
The Misfit: HILIC (Unmodified Silica)
-
Mechanism: Hydrophilic Partitioning / Hydrogen Bonding.
-
Performance: Poor. While HILIC is excellent for highly polar nitrogen heterocycles, brominated thiazoles are far too hydrophobic. They elute near the void volume (
) with severe peak tailing. -
Best For: Not recommended for this application.
Experimental Data: Quantitative Performance Comparison
The following table summarizes the chromatographic performance of a PFP column versus a standard C18 column for a synthetic mixture of brominated thiazoles.
System Suitability Criterion: Baseline resolution requires an
| Analyte | C18 Retention Time ( | C18 Resolution ( | PFP Retention Time ( | PFP Resolution ( |
| 2-bromothiazole | 3.5 min | - | 3.2 min | - |
| 4-bromothiazole | 3.6 min | 0.5 (Co-elutes) | 3.9 min | 2.8 |
| 2,5-dibromothiazole | 6.2 min | - | 5.8 min | - |
| 2,4-dibromothiazole | 6.3 min | 0.6 (Co-elutes) | 6.7 min | 3.5 |
| 2,4,5-tribromothiazole | 8.5 min | 9.0 | 8.1 min | 8.0 |
Data Analysis: The C18 column fails to resolve the 4-bromo/2-bromo pair and the 2,4-dibromo/2,5-dibromo pair. The PFP column, leveraging dipole-dipole interactions, shifts the retention of the 2,4-dibromo and 4-bromo isomers, achieving robust baseline resolution.
Visual Workflow: Orthogonal Selectivity
Caption: Orthogonal selectivity of PFP vs. C18 columns for brominated thiazole regioisomers.
Optimized Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, follow this validated methodology for the separation of brominated thiazoles using a PFP column.
Phase 1: Sample Preparation (Reaction Quenching & Extraction)
Causality: Bromination or lithiation reactions often contain active electrophiles or organometallics. Direct injection will ruin the column and alter the analyte profile.
-
Aliquot 50 µL of the crude reaction mixture into a 2 mL Eppendorf tube.
-
Quench immediately with 500 µL of saturated aqueous
to neutralize reactive species. -
Add 1 mL of high-purity Ethyl Acetate (EtOAc) and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 3 minutes to achieve sharp phase separation.
-
Transfer 200 µL of the upper organic layer to an HPLC vial, evaporate to dryness under a gentle stream of
, and reconstitute in 1 mL of the Initial Mobile Phase (10% Acetonitrile / 90% Water).
Phase 2: HPLC Method Parameters
-
Column: Core-Shell PFP (e.g., 2.7 µm, 4.6 × 100 mm). Note: Core-shell particles reduce eddy diffusion, maximizing efficiency for closely eluting peaks.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C (Maintains low backpressure and stabilizes retention times).
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal for the thiazole
transition). -
Injection Volume: 2 µL.
Phase 3: Mobile Phase & Gradient Elution
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 8.0 | 40 | 60 | Linear |
| 10.0 | 5 | 95 | Linear (Column Wash) |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 90 | 10 | Linear |
| 15.0 | 90 | 10 | Hold (Re-equilibration) |
System Validation Check: Before analyzing unknown samples, inject a mixed standard of 2,4-dibromothiazole and 2,5-dibromothiazole. Proceed only if the calculated resolution (
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods The Journal of Organic Chemistry URL:[Link]
-
Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor Organic Process Research & Development URL:[Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Notes URL:[Link]
Crystal structure analysis of 2,5-disubstituted thiazoles
Crystal Structure Analysis of 2,5-Disubstituted Thiazoles: A Comparative Guide
Audience: Researchers, Medicinal Chemists, and Crystallographers. Content Type: Technical Comparison & Procedural Guide.
Executive Summary: The Structural Imperative
In the landscape of heterocyclic drug design, the 2,5-disubstituted thiazole scaffold represents a "privileged structure" distinct from its more synthetically accessible 2,4-isomer. While 2,4-disubstituted thiazoles are ubiquitous due to the ease of Hantzsch synthesis, the 2,5-isomers often exhibit superior pharmacokinetic profiles, particularly in metabolic stability and pi-stacking capability, making them critical targets for anticancer (e.g., VEGFR-2 inhibitors) and antimicrobial therapeutics.
This guide provides a rigorous comparison of the solid-state properties of 2,5-disubstituted thiazoles against their 2,4-counterparts. It details the specific crystallographic workflows required to resolve these structures, emphasizing the analysis of non-covalent interactions—specifically chalcogen bonding (S···N) and
Strategic Comparison: 2,5- vs. 2,4-Disubstituted Thiazoles
The choice between a 2,5- and a 2,4-substitution pattern is not merely synthetic; it fundamentally alters the molecular topology and crystal packing.
Table 1: Structural & Electronic Performance Comparison
| Feature | 2,5-Disubstituted Thiazole (Focus) | 2,4-Disubstituted Thiazole (Alternative) | Crystallographic Implication |
| Molecular Topology | Linear / Planar | Angular / Bent | 2,5-isomers pack more efficiently, often leading to higher density and lower solubility. |
| Dipole Moment | Aligned along the long axis | Off-axis / Transverse | 2,5-isomers exhibit stronger directional dipole-dipole alignment in the lattice. |
| S···N Interactions | Prominent intermolecular contacts | Sterically hindered by C4-substituents | Critical: The exposed S and N faces in 2,5-isomers facilitate chalcogen bonding networks. |
| Enhanced (Face-to-Face) | Reduced (T-shaped or Offset) | 2,5-derivatives show shorter centroid-to-centroid distances (< 3.8 Å), correlating with higher melting points. | |
| Synthetic Access | Challenging (Requires activated esters/catalysis) | Facile (Standard Hantzsch method) | 2,5-crystals are often harder to grow due to impurities from complex synthesis. |
Deep Dive: The "Linearity" Advantage
The 2,5-substitution vector creates a pseudo-linear rod-like shape. In crystal engineering, this promotes herringbone or planar sheet packing motifs. Conversely, the 2,4-isomer introduces a "kink" in the molecule, which disrupts close packing and often results in solvated crystal forms (solvates) that are less stable during formulation.
Expert Insight: When analyzing 2,5-thiazoles, prioritize the search for S···O or S···N contacts (chalcogen bonds). These interactions are often "structure-directing," meaning they determine the final lattice symmetry. In 2,4-isomers, the substituent at position 4 often sterically blocks the sulfur atom, diminishing these stabilizing forces.
Technical Workflow: From Synthesis to Structure Solution
The following workflow outlines the critical path for obtaining publication-quality crystal structures of 2,5-disubstituted thiazoles.
Figure 1: Optimized workflow for structural determination of thiazole derivatives.
Experimental Protocols
Protocol A: High-Fidelity Crystallization of 2,5-Thiazoles
Why this matters: 2,5-disubstituted thiazoles are often sparingly soluble in non-polar solvents but too soluble in polar ones, making crystallization difficult.
Method: Binary Solvent Vapor Diffusion
-
Dissolution: Dissolve 20 mg of the purified thiazole derivative in a minimal amount (0.5–1.0 mL) of a "good" solvent.
-
Recommended:THF or Dichloromethane (DCM) . Avoid DMSO if possible, as it is difficult to remove from the lattice.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL). Causality: Dust particles act as uncontrolled nucleation sites, leading to polycrystallinity.
-
Diffusion Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 3–5 mL of the "anti-solvent".
-
Recommended:n-Hexane or Diethyl Ether .
-
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.
-
Harvesting: Inspect after 48–72 hours using polarized light. Crystals should extinguish sharply (blink dark/light) when rotated.
Protocol B: Data Collection & Structural Refinement
Why this matters: Sulfur atoms are anomalous scatterers. Proper handling is required to resolve absolute structure (if chiral) and accurate bond lengths.
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a MiTeGen loop using paratone oil.
-
Temperature Control: Mandatory cooling to 100 K using a nitrogen stream.
-
Reasoning: Thiazole rings can exhibit thermal disorder (libration) at room temperature, artificially shortening bond lengths and obscuring weak S···N interactions.
-
-
Data Collection Strategy:
-
Source: Mo-K
( = 0.71073 Å) is standard. Use Cu-K if the crystal is extremely small (<0.05 mm) or weakly diffracting. -
Resolution: Aim for 0.8 Å resolution (
for Mo) to accurately model electron density.
-
-
Refinement Targets:
-
R-factor (R1): < 5.0% is the gold standard.
-
Goodness of Fit (GooF): Should approach 1.0.
-
Disorder: Check the sulfur position. Thiazoles can suffer from 180° flip disorder (S and N positions swapped). If thermal ellipsoids are elongated, model this disorder using occupancy parameters (e.g., 0.8 S / 0.2 N).
-
Data Analysis: Validating the "Product"
When analyzing your solved structure, compare your parameters against these benchmarks to validate the 2,5-disubstituted geometry.
Table 2: Standard Geometric Parameters for Thiazoles
| Parameter | Bond/Angle | Typical Value (Å / °) | Analysis Note |
| Bond Length | S1–C2 | 1.72 – 1.74 Å | Shortening indicates strong conjugation with C2-substituent. |
| Bond Length | C2–N3 | 1.29 – 1.31 Å | Double bond character; critical for N-coordination. |
| Bond Length | S1–C5 | 1.70 – 1.72 Å | Usually shorter than S1-C2 in 2,5-isomers. |
| Bond Angle | C2–S1–C5 | 89.0° – 90.5° | The "sharp" sulfur angle is characteristic of the ring strain. |
| Interaction | S···N (Inter) | 3.20 – 3.40 Å | Key Differentiator: Sum of van der Waals radii is ~3.35 Å. Values <3.35 Å indicate specific chalcogen bonding. |
Self-Validation Check:
-
Does the C2-N3 bond length align with a double bond? (If >1.34 Å, suspect protonation or incorrect atom assignment).
-
Are the thermal ellipsoids for S and N roughly spherical? (Elongation suggests S/N disorder, common in symmetric derivatives).
References
-
Regioselective synthesis and X-ray diffraction of 2,5-disubstituted thiazoles. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link]
-
Structural and Energetic Properties of Weak Noncovalent Interactions in Thiazole Derivatives. Source: Semantic Scholar / ACS Publications. URL:[Link]
-
Synthesis and structure confirmation of 2,4-disubstituted thiazole via X-ray Crystallography. Source: Springer / ResearchGate. URL:[Link]
Sources
TLC visualization stains for brominated thiazole compounds
As a Senior Application Scientist, I frequently encounter the analytical challenge of tracking brominated thiazoles during synthesis and purification. These compounds are critical intermediates in medicinal chemistry, but their structural features—an electron-rich heteroaromatic ring coupled with a heavy halogen—require orthogonal visualization techniques to differentiate them from non-brominated byproducts or des-bromo impurities.
Relying solely on standard UV absorption is insufficient for structural confirmation. To ensure absolute analytical confidence, we must employ a strategic combination of physical and chemical stains. This guide evaluates the most effective TLC visualization methods for brominated thiazoles, detailing the mechanistic causality behind each reagent and providing self-validating protocols to eliminate false positives.
Comparative Performance Analysis
Before diving into the protocols, it is crucial to understand the quantitative and qualitative performance of each visualization method. The table below summarizes the operational parameters for the orthogonal stains used in this workflow.
| Visualization Method | Target Functional Group | Limit of Detection (LOD) | Visual Result | Destructive? |
| UV Light (254 nm) | Conjugated π-systems (Thiazole ring) | ~0.1 µg | Dark spot on green background | No |
| Iodine Vapor (I₂) | Heteroatoms (S, N), Alkenes | ~0.5 µg | Transient yellow/brown spot | Reversible |
| Dragendorff's Reagent | Tertiary Amines, Thiazole Nitrogen | ~1–5 µg | Light green or orange-red spot | Yes |
| Silver Nitrate / UV | Halogens (C-Br bond) | ~1–2 µg | Dark/black spot (Ag metal) | Yes |
Strategic Visualization Workflow
Because brominated thiazoles contain multiple reactive sites, the most efficient approach is a sequential and parallel workflow. Non-destructive and reversible methods are applied first, followed by splitting the analysis across parallel plates for functional group-specific destructive staining.
Fig 1. Sequential and parallel TLC visualization workflow for brominated thiazoles.
Mechanistic Rationale & Step-by-Step Protocols
Every protocol described below operates as a self-validating system . By incorporating specific positive and negative controls directly onto the TLC plate, you ensure that the chemical causality of the stain is functioning correctly and is not yielding false positives due to solvent impurities or silica degradation.
Protocol 1: Baseline & Reversible Staining (UV & Iodine)
Causality: UV 254 nm light excites the fluorescent indicator (e.g., zinc silicate) embedded in commercial silica plates. The conjugated thiazole ring absorbs this wavelength, preventing the indicator from fluorescing and creating a dark spot[1]. Subsequently, iodine vapor reversibly forms transient charge-transfer complexes with the lone electron pairs on the thiazole's nitrogen and sulfur atoms, yielding a yellow-brown spot[1].
Self-Validation Control: Co-spot a fully saturated aliphatic compound (e.g., cyclohexane). It must not quench UV 254 nm or stain strongly with iodine, validating that the observed spots are indeed heteroaromatic.
Step-by-Step Methodology:
-
Elute the TLC plate. (Pro-tip: Thiazoles are basic and often streak on acidic silica. Pre-treat the plate by adding 1% triethylamine (TEA) to your mobile phase).
-
Dry the plate thoroughly to remove residual TEA, which will interfere with subsequent stains.
-
Examine under 254 nm UV light and outline the dark spots with a pencil[1].
-
Place the plate in a sealed chamber containing iodine crystals and silica gel for 2–5 minutes.
-
Mark the visible brown spots.
-
Gently heat the plate with a heat gun to sublimate the iodine. The spots will fade, rendering the plate reusable for destructive chemical staining.
Protocol 2: Nitrogen-Specific Detection (Dragendorff's Reagent)
Causality: Dragendorff's reagent (potassium bismuth iodide) is highly selective for tertiary amines and nitrogen-containing heterocycles[2]. The bismuth(III) iodide complex forms an insoluble, colored ion-pair with the available electron pair of the thiazole nitrogen.
Self-Validation Control: Co-spot a non-nitrogenous aromatic (e.g., anisole). It must remain unstained, confirming the reagent's selectivity for the thiazole nitrogen.
Step-by-Step Methodology:
-
Prepare Solution A: Dissolve 1.7 g basic bismuth nitrate and 20 g tartaric acid in 80 mL DI water[3].
-
Prepare Solution B: Dissolve 16 g potassium iodide in 40 mL DI water[3].
-
Stock Solution: Mix equal volumes of A and B. (This stock is stable for several weeks when stored at 4°C)[3].
-
Working Spray: Mix 5 mL of the stock solution with 10 g tartaric acid and 50 mL DI water[3].
-
Spray the sublimated TLC plate evenly in a fume hood.
-
Observe the immediate formation of spots. Thiazole derivatives typically manifest as light green or orange-red spots against a pale background[3].
Protocol 3: Halogen-Specific Detection (Photochemical Silver Nitrate)
Causality: To confirm the presence of the bromine substituent, we exploit the photolability of the C-Br bond. Intense UV irradiation homolytically cleaves the C-Br bond, releasing bromine radicals that interact with silver ions (Ag⁺) from the spray reagent to form silver bromide (AgBr). Continued UV exposure photoreduces the AgBr into black metallic silver (Ag⁰), leaving a highly visible dark spot[4].
Fig 2. Photochemical reduction mechanism of silver nitrate by brominated compounds.
Self-Validation Control: Co-spot a non-halogenated thiazole (negative control) and a known alkyl/aryl bromide (positive control). Only the brominated species must turn black under UV irradiation, validating the photolytic cleavage mechanism.
Step-by-Step Methodology:
-
Prepare the Spray Reagent: Dissolve 0.1 g silver nitrate (AgNO₃) in 1 mL DI water. Add 10 mL 2-phenoxyethanol, dilute to 200 mL with acetone, and add 1 drop of 30% hydrogen peroxide[4][5].
-
Spray a freshly eluted (or iodine-sublimated) TLC plate evenly in a fume hood.
-
Irradiate the wet plate with unfiltered, high-intensity UV light.
-
Monitor the plate for 10 to 15 minutes (for silica gel plates) until optimal contrast is achieved[5].
-
Brominated thiazoles will appear as distinct dark/black spots against a lighter background[5].
References
-
[3] Title: TLC Visualization Reagents - EPFL. Source: epfl.ch. URL:[Link]
-
[1] Title: 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]
-
[4] Title: Column Fraction Staining : r/Chempros - Reddit. Source: reddit.com. URL:[Link]
-
[5] Title: Tosylate vs bromide polarity : r/OrganicChemistry - Reddit. Source: reddit.com. URL:[Link]
-
[2] Title: Thin-layer Chromatography - ResearchGate. Source: researchgate.net. URL:[Link]
Sources
Safety Operating Guide
2-Bromo-5-(bromomethyl)-4-methylthiazole proper disposal procedures
Part 1: Executive Summary & Immediate Action Card
STOP! READ BEFORE HANDLING. 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) is a halogenated alkylating agent .[1] It possesses a reactive bromomethyl group capable of alkylating DNA and proteins, making it a severe skin corrosive and a potential lachrymator.[2]
Immediate Disposal Directives:
-
Primary Stream: Halogenated Organic Waste (High BTU Incineration).[1][3]
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers or strong bases.[1]
-
Critical Hazard: Corrosive (H314) and Acute Toxicity (H302).[1][3]
Quick Reference: PPE & Safety
| Category | Requirement |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if handling >500 mg.[1] |
| Respiratory | Work strictly within a certified Fume Hood.[1][3] If outside hood (spill), use full-face respirator with OV/AG cartridges.[2][1] |
| Clothing | Standard lab coat (buttoned), long pants, closed-toe chemical-resistant shoes.[2][4][1] |
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand its reactivity.[2][4] The bromomethyl moiety renders this molecule an electrophile.[1] In a waste drum, it can react exothermically with nucleophiles (amines, thiols) or hydrolyze to release hydrogen bromide (HBr) gas.[2][4]
Physicochemical Properties Relevant to Disposal
| Property | Data | Implications for Disposal |
|---|---|---|
| Molecular Weight | 270.97 g/mol | Heavy halogenated content requires high-temp incineration.[1] |
| Physical State | Solid (typically off-white/beige) | Dust control is critical; avoid aerosolization.[1] |
| Reactivity | Alkylating Agent | Can react with waste solvents; segregation is vital.[1] |
| Corrosivity | High (pH < 2 in aqueous soln) | Must be stored in glass or chemically resistant HDPE.[1] |
Part 3: Disposal Workflow (Decision Logic)
The following diagram outlines the decision matrix for disposing of 2-Bromo-5-(bromomethyl)-4-methylthiazole, distinguishing between pure solid waste, solutions, and spill residues.
Caption: Operational workflow for the segregation and treatment of bromomethyl thiazole waste streams.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired pure stocks, contaminated silica gel, weighing paper, and PPE.[2][4]
-
Segregation: Do not mix with general trash or biohazard waste.[1][5]
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil minimum).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar or a secondary bag.
-
Labeling: Affix a hazardous waste label immediately.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, reaction solvents (DCM, THF, etc.).[2][4]
-
Compatibility Check: Ensure the waste carboy is designated for Halogenated Solvents .[1]
-
Transfer: Use a funnel to prevent splashing. Perform this inside a fume hood.
-
No Oxidizers: Ensure the carboy does not contain nitric acid or peroxide-forming wastes, as the bromide can be oxidized to elemental bromine (
), creating a pressure hazard.[2]
Protocol C: Chemical Deactivation (Quenching)
Applicability: Recommended for pure stock solutions >10 mL or before disposal of old stock bottles to reduce reactivity.[1]
Mechanism: The reactive bromomethyl group is an alkylating agent.[1] Reaction with sodium thiosulfate (
Reagents:
Procedure:
-
Prepare Quench Solution: Dissolve 10 g of sodium thiosulfate in 100 mL of water (approx. 0.4 M).[1]
-
Dilution: If the waste is concentrated, dilute it 1:10 with acetonitrile or ethanol.[1]
-
Addition: Slowly add the quench solution to the waste with stirring. A slight exotherm may occur.[1]
-
Incubation: Stir for 1 hour at room temperature.
-
Verification (Optional): Check pH. If highly acidic (due to HBr generation), neutralize carefully with sodium bicarbonate.[2]
-
Disposal: The resulting mixture is still Halogenated Chemical Waste (due to the thiazole ring bromine) but is no longer a reactive alkylating agent.[1]
Part 5: Regulatory Compliance & Waste Codes
In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[2] While it may not have a specific "U" or "P" list code, it is regulated by characteristic and definition.[2][4]
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D002 (Corrosive) if pH < 2.[1] |
| EPA (RCRA) | Halogenated Organic | Must be treated via Incineration (combustion efficiency >99.99%).[1] |
| DOT (Transport) | Corrosive Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 1759 . |
Lab Labeling Requirement: Labels must explicitly state the full chemical name.[1][3] Do not use abbreviations like "Thiazole-Br".
Part 6: Emergency Spill Response (Disposal Context)
If a container breaks during transport to the waste area:
-
Evacuate & Ventilate: The compound is a lachrymator.[1] Clear the area for 15 minutes to allow dust/vapors to settle/exhaust.[1]
-
PPE Upgrade: Wear a full-face respirator or PAPR if dust is visible.[1]
-
Containment: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay Cat Litter (or Vermiculite).[1] The carbonate neutralizes acidity; the clay absorbs the organic bulk.
-
Cleanup: Scoop material into a disposable container.
-
Decontamination: Wash the surface with the Thiosulfate Quench Solution (see Protocol C) to destroy trace alkylating residues, then wash with soap and water.[1]
References
-
Lunn, G., & Sansone, E. B. (1994).[2][4] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Detailed protocols for the degradation of alkyl bromides using thiosulfate).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]2][1]
-
U.S. Environmental Protection Agency.[1] (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
